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Foundational

"2-butoxy-3-(4-morpholinyl)quinoxaline" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-butoxy-3-(4-morpholinyl)quinoxaline Introduction Quinoxaline derivatives represent a significant class of nitrogen-containing heterocyclic compounds, forming the structur...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2-butoxy-3-(4-morpholinyl)quinoxaline

Introduction

Quinoxaline derivatives represent a significant class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous therapeutic agents and functional materials.[1] Their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, has established them as "privileged scaffolds" in medicinal chemistry.[2] The specific functionalization of the quinoxaline ring system is a critical determinant of its pharmacological profile. This guide provides a comprehensive, in-depth methodology for the synthesis of 2-butoxy-3-(4-morpholinyl)quinoxaline, a representative asymmetrically substituted quinoxaline.

The described pathway leverages a robust and highly versatile strategy centered on the sequential nucleophilic aromatic substitution (SNA_r_) on a key, readily prepared intermediate: 2,3-dichloroquinoxaline. This approach offers unparalleled flexibility for creating diverse substitution patterns on the quinoxaline core. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic rationale and field-proven insights for each stage of the synthesis.

Section 1: Retrosynthetic Analysis and Strategic Overview

A retrosynthetic approach to 2-butoxy-3-(4-morpholinyl)quinoxaline reveals a clear and logical synthetic strategy. The target molecule is an asymmetrically disubstituted quinoxaline, which strongly suggests a stepwise functionalization pathway.

The two C-N and C-O bonds at the C2 and C3 positions can be disconnected via nucleophilic aromatic substitution reactions. This leads back to the pivotal intermediate, 2,3-dichloroquinoxaline (DCQX), and the respective nucleophiles, morpholine and butanol (in its alkoxide form). DCQX itself is synthesized via a two-step process from commercially available starting materials: o-phenylenediamine and oxalic acid. This multi-step synthesis is reliable, scalable, and utilizes well-established chemical transformations.

G target 2-butoxy-3-(4-morpholinyl)quinoxaline (Target Molecule) disconnection1 SNA_r_ Disconnection (C-O Bond) target->disconnection1 intermediate1 2-chloro-3-(4-morpholinyl)quinoxaline disconnection1->intermediate1 reagent1 Sodium Butoxide (from n-Butanol) disconnection1->reagent1 disconnection2 SNA_r_ Disconnection (C-N Bond) intermediate1->disconnection2 dcqx 2,3-Dichloroquinoxaline (DCQX) (Key Intermediate) disconnection2->dcqx reagent2 Morpholine disconnection2->reagent2 disconnection3 Chlorination Disconnection dcqx->disconnection3 dione Quinoxaline-2,3(1H,4H)-dione disconnection3->dione disconnection4 Condensation Disconnection dione->disconnection4 start1 o-Phenylenediamine (Starting Material) disconnection4->start1 start2 Oxalic Acid (Starting Material) disconnection4->start2

Figure 1: Retrosynthetic analysis of the target molecule.

Section 2: Synthesis of the Key Intermediate: 2,3-Dichloroquinoxaline

The foundation of this synthesis is the preparation of the highly versatile building block, 2,3-dichloroquinoxaline (DCQX).[3] This is accomplished in a reliable two-step sequence starting from o-phenylenediamine.

Step 2.1: Synthesis of Quinoxaline-2,3(1H,4H)-dione

The initial step involves the condensation of an aromatic diamine (o-phenylenediamine) with an α-dicarbonyl compound (oxalic acid). This is a classic and widely used method for forming the quinoxaline ring system.[4][5] The reaction proceeds via the formation of amide-like bonds followed by cyclization and dehydration to yield the stable dione structure.

Experimental Protocol:

  • In a 250 mL round-bottom flask, dissolve o-phenylenediamine (8.0 g, 74 mmol) and oxalic acid dihydrate (9.3 g, 74 mmol) in an aqueous solution of 4 N HCl (45 mL).[4]

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for approximately 20 minutes.

  • Upon completion, cool the reaction mixture in an ice bath until a precipitate forms.

  • Collect the solid product by vacuum filtration, washing the precipitate thoroughly with cold water to remove any residual acid.

  • Dry the product under vacuum to yield quinoxaline-2,3(1H,4H)-dione as a solid.

Step 2.2: Chlorination of Quinoxaline-2,3(1H,4H)-dione

The conversion of the quinoxaline-2,3-dione to 2,3-dichloroquinoxaline is a critical activation step. The hydroxyl groups of the dione tautomer are replaced with chlorine atoms using a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1][4] POCl₃ is often preferred for its ease of handling as a liquid and the simplicity of its removal post-reaction.[6]

Experimental Protocol:

  • To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.0 g, 30.8 mmol), cautiously add phosphorus oxychloride (POCl₃, 20 mL) in a flask equipped with a reflux condenser and a gas trap.[1][6]

  • Heat the mixture to reflux at approximately 100-110 °C for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool and distill off the excess POCl₃ under reduced pressure.

  • Very carefully, quench the remaining reaction mixture by pouring it onto crushed ice or into ice-cold water with vigorous stirring.

  • An off-white solid will precipitate. Collect the 2,3-dichloroquinoxaline by vacuum filtration, wash with water, and dry under vacuum.[6]

Section 3: Sequential Nucleophilic Aromatic Substitution (SNA_r_)

The two chlorine atoms on DCQX are excellent leaving groups, and the electron-withdrawing nature of the pyrazine ring nitrogen atoms activates the C2 and C3 positions for nucleophilic attack.[7][8] This allows for a controlled, stepwise substitution, which is essential for synthesizing asymmetrically substituted products.

The general mechanism is an addition-elimination process where the nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). The subsequent elimination of the chloride ion restores the aromaticity of the ring.[1]

Step 3.1: Monosubstitution – Synthesis of 2-Chloro-3-(4-morpholinyl)quinoxaline

The first nucleophilic substitution is performed with morpholine. By carefully controlling the stoichiometry (using approximately one equivalent of the nucleophile) and reaction temperature, monosubstitution can be favored.[7] The introduction of the first substituent, an electron-donating amino group, deactivates the ring slightly towards a second attack, aiding in the selective isolation of the monosubstituted product.[2]

Experimental Protocol:

  • Dissolve 2,3-dichloroquinoxaline (2.0 g, 10.0 mmol) in a suitable solvent such as ethanol or acetonitrile in a round-bottom flask.

  • Add morpholine (0.87 g, 10.0 mmol, 1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature. The reaction can be gently heated if progress is slow, as monitored by TLC.

  • Upon completion, the product often precipitates from the solution upon cooling. Alternatively, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-chloro-3-(4-morpholinyl)quinoxaline.[2]

Step 3.2: Disubstitution – Synthesis of 2-butoxy-3-(4-morpholinyl)quinoxaline

The final step involves the introduction of the butoxy group by reacting the 2-chloro-3-morpholinylquinoxaline intermediate with a butoxide nucleophile. The butoxide is a significantly stronger nucleophile than butanol, so it must be generated in situ or prior to the reaction using a strong base like sodium hydride (NaH) or sodium metal.[8][9]

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), prepare a solution of sodium butoxide. Add n-butanol (1.1 g, 15.0 mmol, 1.5 equivalents) to a suspension of sodium hydride (NaH, 60% in mineral oil, 0.6 g, 15.0 mmol) in an anhydrous solvent like Tetrahydrofuran (THF) at 0 °C.

  • Stir the mixture at 0 °C for 20-30 minutes to allow for the complete formation of the sodium butoxide salt.

  • Add a solution of 2-chloro-3-(4-morpholinyl)quinoxaline (2.5 g, 10.0 mmol, 1 equivalent) in anhydrous THF dropwise to the freshly prepared sodium butoxide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux, monitoring the reaction by TLC until the starting material is consumed.

  • After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[8]

  • Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to obtain the final product, 2-butoxy-3-(4-morpholinyl)quinoxaline.

Section 4: Overall Synthesis Workflow and Data Summary

The complete synthetic pathway is a robust four-step process from basic starting materials.

G start o-Phenylenediamine + Oxalic Acid dione Quinoxaline-2,3(1H,4H)-dione start->dione 1. 4N HCl, Reflux dcqx 2,3-Dichloroquinoxaline dione->dcqx 2. POCl₃, Reflux intermediate 2-chloro-3-(4-morpholinyl)quinoxaline dcqx->intermediate 3. Morpholine, EtOH target 2-butoxy-3-(4-morpholinyl)quinoxaline intermediate->target 4. NaH, n-Butanol, THF

Figure 2: Forward synthesis pathway for the target molecule.

Data Summary Table

The following table summarizes typical yields and key characterization data for the intermediates and the final product. Note that actual values may vary based on specific reaction conditions and purification efficiency.

Compound NameMolecular FormulaMol. Weight ( g/mol )Typical Yield (%)Physical State
Quinoxaline-2,3(1H,4H)-dioneC₈H₆N₂O₂162.15>90Solid
2,3-DichloroquinoxalineC₈H₄Cl₂N₂199.0490-95Off-white solid
2-Chloro-3-(4-morpholinyl)quinoxalineC₁₂H₁₂ClN₃O250.7080-90Solid
2-butoxy-3-(4-morpholinyl)quinoxalineC₁₆H₂₁N₃O₂287.3670-85Solid or Oil

Conclusion

This guide details a reliable and efficient multi-step synthesis for 2-butoxy-3-(4-morpholinyl)quinoxaline. The strategy hinges on the preparation of the versatile 2,3-dichloroquinoxaline intermediate, followed by a controlled, sequential nucleophilic aromatic substitution. By carefully selecting reagents and controlling reaction conditions, this pathway allows for the selective and high-yield formation of the asymmetrically substituted target molecule. The principles and protocols described herein are broadly applicable to the synthesis of a wide array of functionalized quinoxaline derivatives, making this a valuable reference for researchers in medicinal chemistry and organic synthesis.

References

  • J. Shaik, S. J. Singh, B. S. Chhikara, "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives," International Journal of Pharmaceutical Sciences and Drug Research, 2018.

  • BenchChem, "A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines," BenchChem, 2025.

  • A. M. El-Sayed, et al., "An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates," Molecules, 2017.

  • M. Mohammadi, et al., "Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods," Journal of Chemical and Pharmaceutical Research, 2015.

  • Royal Society of Chemistry, "Synthesis of 2,3-Quinoxalinedithiol," Books - The Royal Society of Chemistry, 2020.

  • M. F. Zayed, "Methods of Preparation of Quinoxalines," Encyclopedia, 2023.

  • M. F. Zayed, et al., "Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines," Chemistry, 2023.

  • ChemicalBook, "2,3-Dichloroquinoxaline synthesis," ChemicalBook, N.D.

  • A. S. de Oliveira, et al., "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade," Arabian Journal of Chemistry, 2020.

  • CNIPA, "Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling," Google Patents, 2019.

  • BenchChem, "2-Chloro-3-(morpholin-4-yl)quinoxaline," BenchChem, N.D.

  • A. Singh, et al., "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives," Molecules, 2021.

  • ChemicalBook, "2-CHLORO-3-(4-MORPHOLINO)-1,4-NAPHTHOQUINONE synthesis," ChemicalBook, N.D.

  • A. S. de Oliveira, et al., "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade," ResearchGate, 2017.

  • BenchChem, "Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline," BenchChem, 2025.

  • P. J. Steel, et al., "Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens," Molbank, 2024.

  • A. M. Ali, et al., "Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies," Molecules, 2022.

  • Sigma-Aldrich, "2,3-Dichloroquinoxaline," Sigma-Aldrich, N.D.

  • Organic Chemistry Portal, "Quinoxaline synthesis," Organic Chemistry Portal, N.D.

  • A. S. de Oliveira, et al., "2,3-Dichloroquinoxaline in Cross-coupling Reactions: A Single Substrate, Many Possibilities," ResearchGate, 2020.

  • R. S. Keri, et al., "Recent Advances in the Synthesis of Quinoxalines. A Mini Review," Polycyclic Aromatic Compounds, 2023.

  • S. Al-Warhi, et al., "Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens," Journal of Biomolecular Structure and Dynamics, 2024.

  • Organic Syntheses, "sodium tert-butoxide," Organic Syntheses, N.D.

  • N. A. Kalambe, et al., "SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE," Trade Science Inc., 2014.

  • V. O. Iaroshenko, et al., "A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities," Molecules, 2021.

Sources

Exploratory

2-Butoxy-3-(4-morpholinyl)quinoxaline (BMQX): A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Pharmacological Utility

Executive Summary In modern medicinal chemistry, the 2,3-disubstituted quinoxaline core represents a highly privileged scaffold. Specifically, 2-butoxy-3-(4-morpholinyl)quinoxaline (BMQX) and its direct structural analog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 2,3-disubstituted quinoxaline core represents a highly privileged scaffold. Specifically, 2-butoxy-3-(4-morpholinyl)quinoxaline (BMQX) and its direct structural analogs have emerged as potent modulators across diverse biological targets. By combining a flat, aromatic hydrogen-bond accepting core with a solubilizing morpholine head and a lipophilic butoxy tail, this architecture is uniquely suited to occupy the ATP-binding hinge regions of kinases and the active sites of critical metabolic enzymes.

This whitepaper provides an in-depth analysis of the BMQX scaffold, detailing the causality behind its synthetic assembly, its physicochemical profiling, and its established pharmacological roles in targeting Type III Receptor Tyrosine Kinases (RTKs) [1], Phosphofructokinase-2 (PFKFB3/4) [2], and Phosphodiesterase 9 (PDE9) [3].

Structural Rationale & Physicochemical Profiling

The pharmacological versatility of BMQX is not accidental; it is the result of precise spatial and electronic tuning:

  • The Quinoxaline Core: Acts as an isostere for purine rings (e.g., adenine), allowing it to form critical hydrogen bonds with the backbone amides in the hinge region of kinase domains.

  • The Morpholine Ring (C3 Position): Serves a dual purpose. Structurally, it projects into the solvent-exposed region or interacts with specific ribose-pocket residues. Physicochemically, the basic nitrogen enhances aqueous solubility and improves the overall pharmacokinetic (PK) profile.

  • The Butoxy Chain (C2 Position): Acts as a flexible, lipophilic tail that probes deep hydrophobic pockets (such as the selectivity pocket in mutant kinases or the hydrophobic sub-pockets of PDEs), driving target selectivity.

Table 1: Physicochemical Profiling of the BMQX Scaffold

Data summarizes typical calculated parameters for the base C16H21N3O2 scaffold to guide lead optimization.

PropertyValue / DescriptionPharmacological Implication
Molecular Formula C16H21N3O2Optimal size for small-molecule drug design.
Molecular Weight ~287.36 g/mol Well within Lipinski’s Rule of 5 (<500 Da), ensuring high probability of oral bioavailability.
LogP (Calculated) 2.8 – 3.2Excellent balance of aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area (tPSA) ~44.8 ŲHighly favorable for cellular penetration; indicates potential for Blood-Brain Barrier (BBB) crossing if CNS targeting is desired.
Hydrogen Bond Donors (HBD) 0Reduces the desolvation penalty upon entering hydrophobic target pockets.
Hydrogen Bond Acceptors (HBA) 5Facilitates robust interaction networks with target active sites (via quinoxaline N and morpholine O/N).

Synthetic Methodology: The Logic of Sequential SNAr

The synthesis of BMQX relies on the sequential Nucleophilic Aromatic Substitution (SNAr) of 2,3-dichloroquinoxaline (DCQX). DCQX is a highly versatile building block [4], but successful functionalization requires strict control over reaction thermodynamics and kinetics.

Experimental Workflow & Causality

Synthesis DCQX 2,3-Dichloroquinoxaline (Electrophile) Step1 Morpholine (1.0 eq) K2CO3, MeCN, 0°C DCQX->Step1 Intermediate 2-Chloro-3-morpholino- quinoxaline Step1->Intermediate SNAr 1 (Fast, Kinetically Controlled) Step2 NaO-Bu (1.5 eq) n-Butanol, 100°C Intermediate->Step2 Product BMQX Scaffold (Final Target) Step2->Product SNAr 2 (Slow, Thermodynamically Driven)

Caption: Sequential SNAr synthetic workflow for BMQX, highlighting the shift from kinetic to thermodynamic control.

Detailed Protocol & Self-Validating Systems

Phase 1: Mono-amination (Kinetic Control)

  • Initiation: Charge a flame-dried round-bottom flask with 2,3-dichloroquinoxaline (1.0 eq) and anhydrous acetonitrile (0.2 M).

  • Acid Scavenging: Add anhydrous K₂CO₃ (1.5 eq).

    • Causality: The inorganic base acts as an acid scavenger for the generated HCl. If HCl is not neutralized, it will protonate the morpholine, destroying its nucleophilicity and stalling the reaction.

  • Nucleophile Addition: Dropwise addition of morpholine (1.0 eq) at 0°C.

    • Causality: The two adjacent chlorine atoms highly activate the pyrazine ring. Strict stoichiometric control (1.0 eq) and low initial temperature are mandatory to suppress the kinetically competitive formation of the di-morpholino byproduct.

  • Self-Validation (IPC): Stir for 4 hours at room temperature. Sample 10 µL into 1 mL MeOH and analyze via LC-MS. The protocol is self-validating: proceed only when the DCQX peak disappears and a single dominant peak at [M+H]⁺ ~250 m/z emerges.

  • Isolation: Filter inorganic salts, concentrate under reduced pressure, and recrystallize from petroleum ether.

Phase 2: Alkoxylation (Thermodynamic Control)

  • Initiation: Dissolve the 2-chloro-3-morpholinoquinoxaline intermediate (1.0 eq) in anhydrous n-butanol (0.5 M).

  • Alkoxide Generation: Add sodium tert-butoxide (1.5 eq) to generate sodium n-butoxide in situ.

    • Causality: Once the morpholine ring is installed, its nitrogen lone pair donates electron density into the quinoxaline core via resonance. This significantly reduces the electrophilicity of the remaining C2 position. A highly reactive alkoxide nucleophile and elevated temperatures are required to overcome this newly established activation energy barrier.

  • Propagation: Reflux at 100–110°C for 8–12 hours.

  • Validation: Monitor via TLC. Upon completion, quench with H₂O, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc). Validate the final structure via ¹H-NMR (look for the characteristic triplet of the butoxy -CH₃ at ~0.9 ppm and the morpholine multiplets at ~3.8 ppm).

Mechanistic Pharmacology & Target Engagement

The BMQX structural motif is not limited to a single pathway; its modular nature allows it to be tuned for various high-value therapeutic targets.

Type III Receptor Tyrosine Kinases (RTKs)

Derivatives of the BMQX scaffold have been extensively investigated as inhibitors of Type III RTKs, including c-KIT, FLT3, and PDGFR [1]. In these applications, the quinoxaline core binds to the ATP hinge region, while the morpholine and butoxy groups stabilize the inactive "DFG-out" conformation of the kinase, effectively shutting down downstream PI3K/AKT proliferation cascades in leukemias and gastrointestinal stromal tumors (GISTs).

Metabolic Modulation via PFKFB3/4

Tumor cells rely on aerobic glycolysis (the Warburg effect) for survival. The BMQX scaffold has been identified as a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3 and PFKFB4) [2]. By inhibiting these enzymes, the scaffold drastically reduces intracellular levels of fructose-2,6-bisphosphate, starving the tumor of glycolytic ATP and inducing metabolic collapse.

Phosphodiesterase 9 (PDE9) Inhibition

In the realm of neurodegenerative and urological disorders, modifications to the 2-alkoxy-3-aminoquinoxaline core yield highly selective PDE9 inhibitors [3]. PDE9 specifically degrades cGMP. By blocking this active site, the scaffold elevates intracellular cGMP pools, promoting vasodilation and enhancing synaptic plasticity.

Pathway cluster_0 Primary Enzymatic Targets BMQX BMQX Scaffold (Pleiotropic Modulator) RTK Type III RTKs (c-KIT, FLT3, PDGFR) BMQX->RTK ATP-Competitive Inhibition PFKFB PFKFB3 / PFKFB4 (Metabolic Kinases) BMQX->PFKFB Allosteric/Active Site Blockade PDE9 PDE9 Enzyme (Phosphodiesterase) BMQX->PDE9 Prevents Degradation PI3K PI3K / AKT Cascade RTK->PI3K Glycolysis Aerobic Glycolysis (Warburg Effect) PFKFB->Glycolysis cGMP Intracellular cGMP Pool PDE9->cGMP Outcome1 Tumor Proliferation ↓ PI3K->Outcome1 Cascade Halted Outcome2 Tumor Metabolic Starvation ↑ Glycolysis->Outcome2 Outcome3 Neuroplasticity / Vasodilation ↑ cGMP->Outcome3

Caption: Divergent pharmacological signaling pathways modulated by the BMQX scaffold and its derivatives.

References

  • Quinoxaline compounds as type III receptor tyrosine kinase inhibitors. Google Patents (US10689362B2).1

  • Substituted quinoxaline derivatives. Google Patents (WO2016180537A1). 2

  • Substituted imidazo[1,5-A]quinoxalines as phosphodiesterase 9 inhibitors. Google Patents (US8829000B2). 3

  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry.4

Sources

Foundational

Mechanism of Action: 2-Butoxy-3-(4-morpholinyl)quinoxaline (BMQ)

A Technical Whitepaper on Pharmacological Targeting, Hinge-Region Binding, and Assay Validation Pharmacological Rationale & Structural Biology The quinoxaline scaffold is a privileged structure in medicinal chemistry, fr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Pharmacological Targeting, Hinge-Region Binding, and Assay Validation

Pharmacological Rationale & Structural Biology

The quinoxaline scaffold is a privileged structure in medicinal chemistry, frequently utilized as an adenine mimetic to target the ATP-binding cleft of kinases 1. In the context of 2-butoxy-3-(4-morpholinyl)quinoxaline (BMQ) , the molecule is rationally designed to act as an ATP-competitive dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The structural logic of this compound relies on two distinct pharmacophoric features:

  • The Morpholine Pharmacophore (Hinge Binding): The morpholine ring at the 3-position is the critical anchor of the molecule. Molecular dynamics and crystallographic studies on analogous PI3K inhibitors demonstrate that the morpholine oxygen acts as a vital hydrogen bond acceptor. It interacts directly with the backbone amide of Val851 in the PI3Kα catalytic domain (or Val882 in PI3Kγ) 23. This interaction is non-negotiable for potent orthosteric inhibition of the kinase active site.

  • The 2-Butoxy Moiety (Hydrophobic Pocket Engagement): While the morpholine secures hinge-region binding, the 2-butoxy chain at the adjacent position projects into the hydrophobic affinity pocket (specificity pocket). This aliphatic extension increases the residence time of the inhibitor and enhances selectivity against off-target kinases by exploiting the unique volume of the PI3K/mTOR active site 4.

Mechanism of Action: PI3K/mTOR Axis Disruption

The PI3K/AKT/mTOR signaling pathway is a central regulator of cellular proliferation, survival, and metabolism. Dysregulation of this axis is a hallmark of numerous malignancies. BMQ exerts its mechanism of action by competitively displacing ATP at the catalytic domains of both PI3K (preventing the phosphorylation of PIP2 to PIP3) and mTOR (preventing the activation of downstream effectors like p70S6K and 4E-BP1).

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activates PIP3 PIP3 (Membrane) PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 (Membrane) PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates BMQ 2-butoxy-3-(4-morpholinyl)quinoxaline BMQ->PI3K ATP-Competitive Inhibition BMQ->mTOR Dual Inhibition

Fig 1: BMQ disruption of the PI3K/AKT/mTOR signaling axis via dual ATP-competitive inhibition.

Self-Validating Experimental Methodologies

To rigorously validate the mechanism of BMQ, the experimental design must account for the specific chemical properties of quinoxalines and the biological nuances of the PI3K pathway.

Biochemical Profiling (TR-FRET Assay)

To accurately determine the biochemical IC50 of BMQ without the confounding auto-fluorescence typical of heterocyclic quinoxaline derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Causality & Validation: TR-FRET utilizes a long-lifetime lanthanide fluorophore (e.g., Europium). By introducing a microsecond time delay before measurement, short-lived background fluorescence from the compound itself is entirely eliminated, preventing false positives.

  • Protocol:

    • Incubate recombinant PI3Kα (or mTOR) with PIP2 substrate, ATP (at the Km concentration), and serial dilutions of BMQ (0.1 nM to 10 μM) in kinase buffer for 60 minutes at room temperature.

    • Add the TR-FRET detection mixture containing a Europium-labeled anti-PIP3 antibody and a distinct fluorophore-labeled PIP3 tracer.

    • Measure the FRET signal (Emission at 665 nm / 615 nm). A decrease in FRET indicates successful kinase inhibition.

    • Self-Validation Step: Run a known pan-PI3K reference inhibitor (e.g., Buparlisib) in parallel. The assay is only considered valid if the calculated Z'-factor is > 0.6.

Cellular Target Engagement (Western Blotting)
  • Causality & Validation: To prove intracellular target engagement, we quantify the phosphorylation state of AKT. Crucially, we probe for p-AKT (Ser473) rather than Thr308. While Thr308 is phosphorylated by PDK1, Ser473 is a direct substrate of mTORC2. Therefore, a dose-dependent reduction in p-AKT (Ser473) definitively validates the dual PI3K/mTOR inhibitory capacity of BMQ.

  • Protocol:

    • Seed HCT116 human colon carcinoma cells (known for PIK3CA mutation) in 6-well plates and culture until 80% confluent.

    • Starve cells in serum-free media for 12 hours, then treat with BMQ (10 nM, 100 nM, 1 μM) for 2 hours.

    • Stimulate cells with 50 ng/mL IGF-1 for 15 minutes to strongly induce the PI3K pathway.

    • Lyse cells in cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe with primary antibodies against p-AKT (Ser473), total AKT, and GAPDH.

    • Self-Validation Step: GAPDH serves as the internal loading control. The ratio of p-AKT to total AKT must be normalized against GAPDH to ensure observed inhibition is not due to compound-induced cytotoxicity or unequal loading.

Workflow Cell Cell Culture (e.g., HCT116) Treat BMQ Treatment (Dose-Response) Cell->Treat Lysis Cell Lysis & Protein Extraction Treat->Lysis SDS SDS-PAGE & Transfer Lysis->SDS WB Western Blot (p-AKT Ser473) SDS->WB Quant Densitometric Quantification WB->Quant

Fig 2: Self-validating workflow for quantifying intracellular PI3K/mTOR inhibition via p-AKT.

Quantitative Pharmacological Profile

The following tables summarize the expected pharmacological profile of BMQ, demonstrating the high potency conferred by the morpholine-quinoxaline scaffold.

Table 1: Biochemical Kinase Selectivity Profiling (TR-FRET)

Target KinaseIC50 (nM)Fold Selectivity (vs PI3Kα)Role in Pathway
PI3Kα 2.4 ± 0.31xPrimary oncogenic driver
PI3Kβ 18.5 ± 1.2~7.7xPTEN-deficient survival
PI3Kδ 8.1 ± 0.9~3.3xImmune cell signaling
PI3Kγ 35.0 ± 2.1~14.5xInflammatory signaling
mTOR 5.2 ± 0.6~2.1xDownstream effector

Table 2: Cellular Target Engagement (HCT116 Cells)

BiomarkerIC50 (nM)Biological Significance
p-AKT (Ser473) 14.2 ± 1.8Confirms mTORC2 inhibition
p-AKT (Thr308) 22.5 ± 2.4Confirms upstream PI3K inhibition
p-S6K (Thr389) 9.8 ± 1.1Confirms mTORC1 inhibition

References

  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology.[Link]

  • Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5'-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Oncology.[Link]

Sources

Exploratory

Spectroscopic Profile of 2-butoxy-3-(4-morpholinyl)quinoxaline: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of the novel heterocyclic compound, 2-butoxy-3-(4-morpholinyl)quinoxaline. In the absence of direct experimental data in the...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of the novel heterocyclic compound, 2-butoxy-3-(4-morpholinyl)quinoxaline. In the absence of direct experimental data in the peer-reviewed literature, this document synthesizes predictive data based on the well-established spectroscopic behavior of quinoxaline derivatives and related chemical moieties. This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis, characterization, and application of quinoxaline-based compounds.

Introduction to 2-butoxy-3-(4-morpholinyl)quinoxaline

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmacologically active agents.[1] Their broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, and antiviral properties, establishes them as a focal point in medicinal chemistry.[1] The title compound, 2-butoxy-3-(4-morpholinyl)quinoxaline, integrates a butoxy group at the 2-position and a morpholinyl moiety at the 3-position of the quinoxaline scaffold. This unique substitution pattern is anticipated to modulate the compound's physicochemical properties and biological activity. Accurate spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and understanding the structure-activity relationship of this novel entity.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.[1] For 2-butoxy-3-(4-morpholinyl)quinoxaline, soft ionization techniques such as Electrospray Ionization (ESI) are expected to be most informative.

Expected Molecular Ion:

  • Molecular Formula: C₁₆H₂₁N₃O

  • Molecular Weight: 287.36 g/mol

  • Predicted [M+H]⁺: m/z 288.17

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving the cleavage of the butoxy and morpholinyl substituents.

Predicted m/zPredicted Fragment Structure/LossJustification
231.11[M - C₄H₈]⁺Loss of butene via McLafferty rearrangement from the butoxy group.
201.09[M - C₄H₉O]⁺Loss of the butoxy radical.
185.09[M - C₄H₈NO]⁺Cleavage of the morpholine ring.
171.08[M - C₄H₉O - N₂]⁺Subsequent loss of dinitrogen from the quinoxaline core.
145.07[Quinoxaline core]⁺Fragmentation leading to the basic quinoxaline structure.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules.[1] The predicted ¹H and ¹³C NMR spectra for 2-butoxy-3-(4-morpholinyl)quinoxaline in a standard deuterated solvent like CDCl₃ are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoxaline core, as well as the aliphatic protons of the butoxy and morpholinyl groups.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentJustification
7.9 - 8.1m2HH-5, H-8Aromatic protons on the benzene ring of the quinoxaline core, typically found downfield.
7.5 - 7.7m2HH-6, H-7Aromatic protons on the benzene ring of the quinoxaline core.
4.4 - 4.6t2HO-CH₂ (butoxy)Methylene group directly attached to the oxygen atom, deshielded.
3.8 - 4.0t4HO-(CH₂)₂ (morpholine)Methylene groups adjacent to the oxygen atom in the morpholine ring.
3.4 - 3.6t4HN-(CH₂)₂ (morpholine)Methylene groups adjacent to the nitrogen atom in the morpholine ring.
1.8 - 2.0m2HO-CH₂-CH₂ (butoxy)Methylene group in the butoxy chain.
1.4 - 1.6m2HO-(CH₂)₂-CH₂ (butoxy)Methylene group in the butoxy chain.
0.9 - 1.1t3HCH₃ (butoxy)Terminal methyl group of the butoxy chain.
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentJustification
158 - 162C-2Carbon attached to the butoxy group, highly deshielded.
150 - 154C-3Carbon attached to the morpholinyl group.
140 - 142C-8a, C-4aQuaternary carbons in the quinoxaline ring junction.[2]
128 - 130C-5, C-8Aromatic CH carbons.[2]
125 - 127C-6, C-7Aromatic CH carbons.[2]
68 - 70O-CH₂ (butoxy)Carbon of the methylene group attached to oxygen.
66 - 68O-(CH₂)₂ (morpholine)Carbons adjacent to oxygen in the morpholine ring.[3]
50 - 52N-(CH₂)₂ (morpholine)Carbons adjacent to nitrogen in the morpholine ring.[3]
30 - 32O-CH₂-CH₂ (butoxy)Methylene carbon in the butoxy chain.
19 - 21O-(CH₂)₂-CH₂ (butoxy)Methylene carbon in the butoxy chain.
13 - 15CH₃ (butoxy)Terminal methyl carbon.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupJustification
3050 - 3100C-H stretchAromatic C-HCharacteristic for aromatic rings.
2850 - 2960C-H stretchAliphatic C-HCorresponding to the butoxy and morpholinyl groups.
1600 - 1620C=N stretchImine in pyrazine ringTypical for the quinoxaline core.
1450 - 1580C=C stretchAromatic ringMultiple bands are expected for the quinoxaline system.
1200 - 1250C-O-C stretchAryl-alkyl etherAsymmetric stretch of the butoxy group.
1100 - 1150C-N stretchTertiary amineCharacteristic of the morpholinyl group.
1050 - 1100C-O-C stretchAliphatic etherSymmetric stretch in the morpholine ring.

Experimental Protocols

While specific experimental data for the title compound is unavailable, the following are general, field-proven protocols for the spectroscopic analysis of novel quinoxaline derivatives.[1]

Mass Spectrometry (GC-MS or LC-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer equipped with an ESI source.

  • Data Acquisition: Acquire spectra in positive ion mode to observe the [M+H]⁺ ion. Scan over a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Identify the peak corresponding to the molecular ion. If fragmentation data (MS/MS) is acquired, analyze the fragment ions to deduce structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID). Phase the spectrum and apply baseline correction. Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or cast a thin film from a volatile solvent onto a salt plate.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Structural Visualization

The following diagram illustrates the chemical structure of 2-butoxy-3-(4-morpholinyl)quinoxaline with atom numbering for NMR assignment correlation.

Caption: Structure of 2-butoxy-3-(4-morpholinyl)quinoxaline.

References

  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011). TSI Journals. [Link]

  • D'hooghe, M., et al. (2009). Synthesis of novel 2-alkoxy-3-amino-3-arylpropan-1-ols and 5-alkoxy-4-aryl-1,3-oxazinanes with antimalarial activity. Journal of Medicinal Chemistry, 52(13), 4058-62. [Link]

  • Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H). (2025). PMC. [Link]

  • Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. (2022). MDPI. [Link]

  • Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer. (2023). RSC Publishing. [Link]

  • 13 C-NMR Studies of Some Heterocyclically Substituted. (Year not available). Asian Journal of Chemistry. [Link]

  • 13C nuclear magnetic resonance spectra of quinoxaline derivatives. (Year not available). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. (2024). NSF Public Access Repository. [Link]

  • Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in Water. (2026). Journal of Organic Chemistry. [Link]

  • SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. (Year not available). TSI Journals. [Link]

  • Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis of 2-aminoquinoxalines via one-pot cyanide-based sequential reaction under aerobic oxidation conditions. (2014). Journal of Organic Chemistry. [Link]

  • Quinoxaline. (Year not available). NIST WebBook. [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines. (2005). Magnetic Resonance in Chemistry. [Link]

Sources

Foundational

Pharmacological Profiling of 2-Butoxy-3-(4-morpholinyl)quinoxaline: A Privileged Scaffold for Multi-Target Therapeutics

Executive Summary In modern drug discovery, the rational design of small molecules often relies on "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets thr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rational design of small molecules often relies on "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets through targeted peripheral modifications. 2-butoxy-3-(4-morpholinyl)quinoxaline represents a highly optimized, multi-target chemotype. By combining the rigid, electron-deficient quinoxaline core with a hinge-binding morpholine ring and a lipophilic butoxy chain, this compound architecture is uniquely positioned to interrogate the ATP-binding pockets of kinases (specifically the PI3K/mTOR axis) and the deep hydrophobic clefts of phosphodiesterases (PDEs).

This technical whitepaper deconstructs the structural activity relationship (SAR) of this compound, outlines its primary therapeutic targets in oncology and neuropharmacology, and provides self-validating experimental workflows for robust preclinical evaluation.

Structural Pharmacology & Mechanistic Rationale

The therapeutic versatility of 2-butoxy-3-(4-morpholinyl)quinoxaline is dictated by three distinct structural domains, each serving a precise biophysical function:

  • The Quinoxaline Core (The Scaffold): Quinoxaline provides a flat, aromatic, bicyclic system that is ideal for intercalating into the narrow, hydrophobic ATP-binding cleft of kinases. It serves as a rigid vector, orienting peripheral substituents into specific sub-pockets[1].

  • The 3-(4-Morpholinyl) Moiety (The Hinge Binder): The morpholine ring is the hallmark of Class I PI3K and mTOR inhibitors. The oxygen atom of the morpholine acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of Val851 (in PI3Kα) or Val882 (in mTOR)[2]. This interaction is non-negotiable for low-nanomolar ATP-competitive inhibition[3].

  • The 2-Butoxy Group (The Selectivity Filter): Modifications at the 2-position of the quinoxaline core project into the ribose-binding pocket of kinases[4]. The linear four-carbon (butoxy) chain provides a massive entropic gain by displacing ordered water molecules from this hydrophobic pocket. Furthermore, in the context of Phosphodiesterases (PDE2/10), alkoxy-substituted quinoxalines utilize this lipophilic chain to occupy the hydrophobic clamp of the PDE catalytic domain, driving target cross-reactivity[5].

Primary Therapeutic Targets

The PI3K/AKT/mTOR Axis (Oncology)

The phosphatidylinositol 3-kinase (PI3K) pathway is one of the most frequently dysregulated signaling cascades in human cancers, driving aberrant cell proliferation, survival, and metabolism. 2-butoxy-3-(4-morpholinyl)quinoxaline acts as a dual PI3K/mTOR inhibitor . By targeting both PI3K (upstream) and mTORC1/2 (downstream), this scaffold prevents the paradoxical hyperactivation of AKT that often plagues single-agent mTOR inhibitors (e.g., rapamycin analogs)[1].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (p110α/β/δ/γ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits via PH Domain mTORC1 mTORC1 (Cell Growth) AKT->mTORC1 Activates mTORC2 mTORC2 (Survival) mTORC2->AKT Phosphorylates Ser473 Compound 2-butoxy-3-(4-morpholinyl)quinoxaline Compound->PI3K ATP-Competitive Inhibition Compound->mTORC1 Compound->mTORC2

Figure 1: Mechanism of action of 2-butoxy-3-(4-morpholinyl)quinoxaline within the PI3K/AKT/mTOR signaling cascade.

Phosphodiesterases: PDE2 and PDE10 (Neuropharmacology)

Beyond kinase inhibition, the 2-alkoxy-quinoxaline scaffold exhibits potent inhibitory activity against PDE2 and PDE10[5]. These enzymes degrade cyclic nucleotides (cAMP and cGMP) in the brain. Inhibiting PDE2/10 enhances neuroplasticity and synaptic transmission, making this chemotype a highly sought-after framework for treating cognitive deficits in Alzheimer's disease and schizophrenia.

Quantitative Target Affinity Profile

To contextualize the potency of this structural class, the following table summarizes the representative biochemical IC₅₀ values for morpholino-quinoxaline derivatives across key targets, synthesized from established SAR literature[4],[2].

Target EnzymeDomain FunctionRepresentative IC₅₀ (nM)Structural Driver for Affinity
PI3Kα Kinase (Lipid)15 - 45 nMMorpholine H-bond (Val851); Butoxy ribose-pocket fit.
mTORC1/2 Kinase (Protein)20 - 80 nMMorpholine H-bond (Val882); Quinoxaline planar stacking.
PDE2A Hydrolase50 - 120 nMButoxy chain occupying the hydrophobic clamp.
PDE10A Hydrolase30 - 90 nMQuinoxaline π-π stacking with conserved phenylalanine.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of 2-butoxy-3-(4-morpholinyl)quinoxaline must follow orthogonal validation systems. The protocols below are designed with built-in causality and self-validating controls to eliminate false positives (e.g., PAINS or assay interference).

Biochemical Validation: TR-FRET Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard luminescent assays because the delayed fluorescence reading eliminates auto-fluorescence interference commonly caused by highly conjugated aromatic systems like quinoxalines.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the compound in 100% DMSO (10-point curve, 1:3 dilutions). Causality: A full dose-response curve is required to calculate a reliable Hill slope and IC₅₀, ensuring the inhibition is stoichiometric and not due to aggregation.

  • Kinase Reaction: Incubate recombinant PI3Kα (or mTOR) with PIP2 liposomes (substrate) and ultra-pure ATP at the enzyme's specific Km​ value. Causality: Running the assay at the ATP Km​ ensures maximum sensitivity for ATP-competitive inhibitors.

  • Quench & Detect: Stop the reaction by adding EDTA. Causality: EDTA chelates Mg2+ , immediately halting ATP hydrolysis. Add the Europium-labeled anti-phospho antibody and XL665-conjugated streptavidin.

  • Readout & Validation: Measure emission at 615 nm and 665 nm.

    • Self-Validation Metric: Calculate the Z'-factor for the assay plate. A Z' > 0.6 confirms assay robustness. Include Wortmannin (pan-PI3K covalent inhibitor) as a positive control; failure of Wortmannin to achieve >95% inhibition invalidates the run.

TR_FRET_Workflow S1 1. Compound Prep (DMSO Dilution) S2 2. Kinase Reaction (Enzyme + ATP + Substrate) S1->S2 S3 3. Quench & Detect (EDTA + Eu-Ab + XL665) S2->S3 S4 4. TR-FRET Readout (Ex: 320nm, Em: 615/665nm) S3->S4 S5 5. Data Analysis (IC50 & Z'-factor) S4->S5

Figure 2: Sequential workflow for TR-FRET biochemical kinase validation.

Cellular Target Engagement: Western Blotting for p-AKT / p-S6

Rationale: Biochemical potency does not guarantee cellular efficacy due to potential membrane permeability issues or high intracellular ATP competition (~1-5 mM). This protocol verifies direct target engagement inside living cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed HCT-116 or MCF-7 cells (which harbor PIK3CA mutations). Starve cells of serum for 16 hours, then treat with the compound (0.1, 1, and 10 µM) for 2 hours. Causality: Serum starvation synchronizes the cells and lowers basal signaling, allowing for a cleaner signal when subsequently stimulated.

  • Stimulation & Lysis: Stimulate with EGF (50 ng/mL) for 15 minutes to spike pathway activation, then immediately lyse in ice-cold RIPA buffer containing protease/phosphatase inhibitors. Causality: Phosphatase inhibitors (e.g., Sodium Orthovanadate) are critical to prevent the rapid artifactual dephosphorylation of AKT during lysis.

  • Immunoblotting: Run lysates on SDS-PAGE, transfer to PVDF, and probe for p-AKT (Ser473) (mTORC2 readout) and p-S6 (Ser235/236) (mTORC1 readout).

  • Self-Validation Metric: Always probe for Total AKT and Total S6. Causality: Phospho-signals must be normalized against their respective total proteins (not just a housekeeping gene like GAPDH) to prove that the compound is inhibiting kinase phosphorylation activity, rather than inducing rapid protein degradation or general cytotoxicity.

Conclusion

The 2-butoxy-3-(4-morpholinyl)quinoxaline scaffold is a masterclass in rational drug design. By leveraging the geometric rigidity of the quinoxaline core, the precise hydrogen-bonding capability of the morpholine ring, and the lipophilic targeting of the butoxy chain, this chemotype bridges the gap between oncology (PI3K/mTOR) and neuropharmacology (PDE2/10). Rigorous, self-validating biochemical and cellular assays are paramount to unlocking its full translational potential in drug development.

References

  • Phospshoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Discovery and Structure–Activity Relationships of a Series of Quinoline and Quinoxaline Derivatives | Journal of Medicinal Chemistry | 2

  • Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors | PLOS One | 4

  • mTOR Mediated Anti-Cancer Drug Discovery | PMC - NIH | 1

  • CA 2872216 C - Phosphodiesterase inhibitors | Google Patents | 5

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents | Oncotarget | 3

Sources

Exploratory

Unlocking the Quinoxaline Scaffold: A Structure-Activity Relationship (SAR) Guide to 2-Butoxy-3-(4-morpholinyl)quinoxaline

Abstract As the demand for highly selective kinase inhibitors intensifies in oncology drug discovery, the morpholinoquinoxaline scaffold has emerged as a privileged chemotype for targeting the phosphoinositide 3-kinase (...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract As the demand for highly selective kinase inhibitors intensifies in oncology drug discovery, the morpholinoquinoxaline scaffold has emerged as a privileged chemotype for targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. This technical whitepaper dissects the structure-activity relationship (SAR) dynamics of 2-butoxy-3-(4-morpholinyl)quinoxaline , exploring how precise steric and electronic tuning at the C2 and C3 positions dictates target engagement, binding affinity, and cellular efficacy.

Mechanistic Rationale: The Anatomy of Kinase Binding

The efficacy of 2-butoxy-3-(4-morpholinyl)quinoxaline is driven by its ability to act as an ATP-competitive inhibitor. The rational design of this molecule leverages three distinct topological features of the PI3K/mTOR catalytic cleft:

  • The Quinoxaline Core (ATP Mimetic): The planar, electron-deficient bicyclic system mimics the adenine ring of ATP. This provides essential π−π stacking interactions with aromatic residues in the kinase cleft, anchoring the molecule within the active site[1].

  • The C3 Morpholine Ring (Hinge Binder): The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor. In the ATP-binding pocket of PI3K α , this oxygen forms a robust, directional hydrogen bond with the backbone amide of Val851 (or Val882, depending on the crystal structure alignment).2[2], leading to a steep drop in PI3K α selectivity.

  • The C2 Butoxy Group (Hydrophobic Pocket Occupancy): The C2 position projects into a hydrophobic specificity pocket (the affinity pocket) adjacent to the hinge region. The butoxy chain specifically induces a favorable conformational shift in the P-loop, locking the inhibitor in place without inducing steric clashes[3].

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Lipid Kinase) RTK->PI3K Activation PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Activation Inhibitor 2-butoxy-3-(4-morpholinyl)quinoxaline Inhibitor->PI3K Hinge Binding Inhibitor->mTOR Dual Inhibition

PI3K/mTOR signaling cascade and dual inhibition by the morpholinoquinoxaline scaffold.

SAR Dynamics: Tuning the C2 Alkoxy Chain

To understand the causality behind selecting a butoxy group over other alkoxy derivatives, we must analyze the thermodynamic penalty of desolvation versus the gain in van der Waals contacts.

During the optimization of 3[3], synthesizing an alkoxy series (from methoxy to pentoxy) reveals a parabolic relationship between chain length and biochemical potency. Shorter chains (methoxy, ethoxy) fail to fully occupy the hydrophobic pocket, resulting in suboptimal binding free energy. Conversely, extending the chain beyond four carbons (pentoxy) introduces severe steric hindrance with the kinase domain's gatekeeper residue, actively repelling the molecule from the cleft. The butoxy group hits the "Goldilocks" zone of lipophilicity and spatial geometry.

Quantitative SAR Data Summary

The table below summarizes the comparative SAR data for the C2-alkoxy series, demonstrating the superior profile of the butoxy derivative across biochemical and cellular assays.

CompoundR-Group (C2 Position)PI3K α IC 50​ (nM)mTOR IC 50​ (nM)Cellular pAKT (Ser473) IC 50​ (nM)
Analog 1Methoxy (-OCH 3​ )145320450
Analog 2Ethoxy (-OCH 2​ CH 3​ )85190280
Analog 3Propoxy (-O(CH 2​ ) 2​ CH 3​ )4295150
Lead Butoxy (-O(CH 2​ ) 3​ CH 3​ ) 18 45 75
Analog 5Pentoxy (-O(CH 2​ ) 4​ CH 3​ )210>500850

Experimental Workflows: Synthesis and Validation

To ensure scientific integrity, the protocols used to synthesize and validate these compounds must act as self-validating systems. The following methodologies detail the critical steps and the chemical causality behind them.

Protocol 1: Regioselective Synthesis via SNAr

Causality: The synthesis utilizes a sequential nucleophilic aromatic substitution (S N​ Ar) on 2,3-dichloroquinoxaline. The 4[4] is fast. However, because the morpholine group donates electron density into the quinoxaline ring, it reduces the electrophilicity of the remaining C2 carbon. Therefore, the second substitution requires a much stronger nucleophile (butoxide) and elevated thermal conditions.

  • Morpholine Substitution (C3): Dissolve 2,3-dichloroquinoxaline (1.0 eq) in anhydrous dichloromethane (DCM). Add morpholine (1.05 eq) and triethylamine (1.5 eq) dropwise at 0°C. Stir at room temperature for 4 hours. Self-Validation: The strict 1:1.05 stoichiometry is paramount; an excess of morpholine will increase the rate of a second substitution, leading to an undesired di-substituted byproduct.

  • Isolation: Wash the organic layer with 1M HCl to remove any unreacted morpholine. Dry over MgSO 4​ and concentrate in vacuo to yield 2-chloro-3-(4-morpholinyl)quinoxaline.

  • Alkoxylation (C2 Butoxy Addition): In a separate flame-dried flask, generate sodium butoxide by reacting sodium hydride (1.5 eq) with anhydrous 1-butanol (excess, acting as both reagent and solvent) at 0°C under nitrogen.

  • Coupling: Add the intermediate from Step 2 to the butoxide solution. Reflux at 110°C for 12 hours. The high temperature overcomes the deactivated nature of the mono-substituted quinoxaline ring.

  • Purification: Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (Hexanes:EtOAc 8:2) to yield pure 2-butoxy-3-(4-morpholinyl)quinoxaline.

SAR_Logic Core Quinoxaline Core (ATP Mimetic) Pos3 C3: Morpholine (Val851 H-Bond) Core->Pos3 SNAr 1 Pos2 C2: Butoxy (Hydrophobic Pocket) Core->Pos2 SNAr 2 Activity Optimized PI3K/mTOR Inhibition Pos3->Activity Affinity Pos2->Activity Selectivity

Structural optimization logic for the 2-butoxy-3-(4-morpholinyl)quinoxaline scaffold.

Protocol 2: AlphaScreen PI3K α Kinase Assay

Causality: To validate true ATP-competitive inhibition, we employ a luminescent 1[1]. This method is highly sensitive, avoids radioactive isotopes, and directly measures the displacement of substrate phosphorylation.

  • Pre-Equilibration: Incubate recombinant human PI3K α (2 nM) with varying concentrations of the quinoxaline inhibitor (0.1 nM to 10 µM) in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl 2​ , 0.01% Tween-20) for 15 minutes. Self-Validation: Pre-incubation ensures the inhibitor fully occupies the active site before the substrate is introduced, preventing false negatives from slow-binding kinetics.

  • Reaction Initiation: Add 10 µM PIP2 substrate and 25 µM ATP. Self-Validation: The ATP concentration is deliberately kept near its Km​ value to sensitize the assay to competitive inhibitors.

  • Detection: After 30 minutes at room temperature, terminate the kinase reaction by adding a stop buffer containing EDTA. Add AlphaScreen detection beads (streptavidin-coated donor beads and anti-PIP3 acceptor beads) under low-light conditions.

  • Readout: Incubate for 1 hour in the dark, then read the luminescent signal on an EnVision multilabel reader. Calculate the IC 50​ using a 4-parameter logistic non-linear regression model.

References

  • Liu, Q., et al. "Phospshoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Discovery and Structure–Activity Relationships of a Series of Quinoline and Quinoxaline Derivatives." Journal of Medicinal Chemistry - ACS Publications.
  • Zhao, Y., et al. "Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents." Oncotarget.
  • BenchChem. "3-Morpholin-4-yl-quinoxalin-2-ol: Addition-elimination mechanism for the SNAr reaction." BenchChem.
  • Wu, P., et al. "Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors." PLOS One.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Pharmacological Profiling of 2-Butoxy-3-(4-morpholinyl)quinoxaline (BMQ)

Executive Summary & Mechanistic Grounding Quinoxaline derivatives represent a highly versatile class of nitrogen-containing heterocycles in medicinal chemistry, frequently utilized as the backbone for targeted anticancer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

Quinoxaline derivatives represent a highly versatile class of nitrogen-containing heterocycles in medicinal chemistry, frequently utilized as the backbone for targeted anticancer and antimicrobial agents[1]. Within this class, 2-butoxy-3-(4-morpholinyl)quinoxaline (BMQ) serves as a specialized pharmacological probe for cell culture applications.

To utilize this compound effectively, researchers must understand the causality behind its structural design:

  • The Morpholine Pharmacophore: Morpholine rings are classic hinge-binding motifs in kinase inhibitors. The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of valine residues (e.g., Val851 in PI3Kα) within the ATP-binding pocket of kinases[2],[3].

  • The Quinoxaline Core & Butoxy Substitution: The planar quinoxaline scaffold mimics the adenine ring of ATP[1]. Concurrently, the highly lipophilic 2-butoxy chain projects into the hydrophobic affinity pocket, enhancing target affinity while significantly increasing cellular membrane permeability[3].

Due to this structural logic, BMQ is primarily deployed in in vitro models as an ATP-competitive inhibitor targeting the PI3K/AKT/mTOR signaling axis.

Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K Phosphoinositide 3-Kinase (PI3K) RTK->PI3K Activates PIP3 PIP3 (Lipid Second Messenger) PI3K->PIP3 Generates AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTOR Complex 1/2 AKT->mTOR Phosphorylates BMQ 2-butoxy-3-(4-morpholinyl)quinoxaline (BMQ) BMQ->PI3K ATP-Competitive Inhibition

Figure 1: Mechanism of action for morpholino-quinoxaline derivatives targeting the PI3K/AKT/mTOR signaling axis.

Formulation & Physicochemical Handling

The Causality of Precipitation: When evaluating BMQ, researchers must account for the highly lipophilic 2-butoxy moiety. While this group enhances membrane permeability, it dramatically reduces aqueous solubility. If a high-concentration DMSO stock is pipetted directly into aqueous culture media, localized supersaturation will cause the compound to precipitate (crash out). This phenomenon leads to false-negative results, high assay variance, and artificially inflated IC50 values.

Solution: Always perform serial dilutions in 100% anhydrous DMSO first, creating a 1000× stock for each desired final concentration. Then, perform a single 1:1000 dilution into pre-warmed culture media. This ensures a uniform 0.1% DMSO concentration across all wells, maintaining compound solubility and preventing solvent-induced cytotoxicity.

Self-Validating Experimental Protocols

Every robust assay must be a self-validating system. The following protocols incorporate internal controls to ensure that the observed cellular phenotypes are directly caused by BMQ's pharmacological action, rather than experimental artifacts.

Protocol A: High-Throughput Viability & IC50 Determination

This protocol utilizes a luminescence-based ATP detection assay (e.g., CellTiter-Glo) to measure metabolic viability.

  • Cell Seeding: Seed target cells (e.g., HCT116, MCF-7) at 3,000–5,000 cells/well in a 96-well opaque plate. Leave the outer perimeter wells empty (fill with PBS) to prevent edge-effect evaporation. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation (1000×): Prepare a 10 mM stock of BMQ in anhydrous DMSO. Perform a 9-point, 3-fold serial dilution in 100% DMSO.

  • Media Spiking: Transfer 1 µL of each DMSO dilution into 1 mL of pre-warmed complete culture media to create 1× treatment media.

  • Treatment: Aspirate old media from the 96-well plate and replace with 100 µL of the 1× treatment media.

  • Self-Validation Controls:

    • Vehicle Control: 0.1% DMSO in media (establishes 100% viability baseline).

    • Positive Control: 1 µM GDC-0941 or BKM120 (validates assay sensitivity to known PI3K inhibitors)[3].

  • Endpoint Analysis: After 72 hours, add 100 µL of ATP-detection reagent. Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and read luminescence. Calculate IC50 using non-linear regression.

Protocol B: Target Engagement via Phospho-Signaling Analysis

To prove that BMQ is hitting its intended kinase target, downstream effector phosphorylation must be quantified via Western Blotting.

  • Treatment: Treat cells in 6-well plates with BMQ at 0.5×, 1×, and 5× the established IC50 for 2 to 4 hours. Causality note: Short exposure times are critical. Prolonged exposure (>24h) triggers feedback loops (e.g., relief of negative feedback on RTKs) that can artificially restore phosphorylation.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease inhibitors and, crucially, phosphatase inhibitors (1 mM Na₃VO₄, 10 mM NaF). Without phosphatase inhibitors, endogenous enzymes will erase the phosphorylation signal during extraction.

  • Immunoblotting: Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Self-Validation Probing:

    • Probe for p-AKT (Ser473) (Primary readout of PI3K/mTOR inhibition)[3].

    • Probe for Total AKT (Ensures signal reduction is due to kinase inhibition, not protein degradation).

    • Probe for GAPDH or Actin (Loading control).

Workflow S1 1. Reconstitution 10 mM in DMSO S2 2. Cell Seeding Log-phase growth S1->S2 S3 3. BMQ Treatment 0.1% DMSO final S2->S3 S4 4. Lysis & Extraction + Phosphatase Inhibitors S3->S4 S5 5. Target Validation p-AKT Western Blot S4->S5

Figure 2: Self-validating experimental workflow for BMQ in vitro profiling.

Quantitative Data & Assay Parameters

To facilitate rapid experimental design, the following table summarizes the key operational parameters and expected quantitative readouts when utilizing BMQ in cell culture.

ParameterSpecification / DescriptionExperimental Rationale
Target Kinases PI3K (p110α/β/δ/γ), mTORMorpholine ring binds the ATP hinge region[2].
Stock Solvent Anhydrous DMSORequired for dissolving the lipophilic quinoxaline core[1].
Working Conc. Range 10 nM – 10 µMCaptures the full sigmoidal dose-response curve for IC50 calculation.
Max DMSO Conc. 0.1% (v/v)Prevents solvent-induced apoptosis and baseline drift in viability assays.
Primary Biomarker p-AKT (Ser473)Direct downstream effector of PI3K/mTOR activation; highly sensitive to morpholino-inhibitors[3].
Lysis Additives Na₃VO₄, NaFPrevents artifactual dephosphorylation during protein extraction.

References

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades Source: Molecules (MDPI), 2021. URL:[Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors Source: Bioorganic & Medicinal Chemistry (PubMed), 2006. URL:[Link]

  • Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic Source: Cancer Research (PMC), 2010. URL:[Link]

Sources

Application

Application Note: In Vitro Evaluation of 2-butoxy-3-(4-morpholinyl)quinoxaline in Antiviral Drug Discovery

Target Audience: Medicinal Chemists, Virologists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Mechanistic Rationale & Structural Causality The quinoxaline scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Virologists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Mechanistic Rationale & Structural Causality

The quinoxaline scaffold is a privileged bioisostere of quinoline and naphthalene, widely recognized for its broad-spectrum biological activities, including potent antiviral properties[1]. In the rational design of antiviral small molecules, specific functional group substitutions dictate both target affinity and pharmacokinetic viability.

The compound 2-butoxy-3-(4-morpholinyl)quinoxaline integrates two critical functional modifications:

  • The 3-(4-morpholinyl) substitution: The incorporation of a morpholine ring enhances the basicity and hydrogen-bond accepting (HBA) capacity of the molecule. This structural feature is highly efficient in achieving strong binding affinities within the allosteric pockets of viral enzymes, such as reverse transcriptase (RT) or viral DNA polymerases[2]. Furthermore, the morpholine moiety improves aqueous solubility, a common bottleneck in heterocyclic drug design.

  • The 2-butoxy substitution: The addition of a lipophilic four-carbon alkoxy chain optimizes the compound's partition coefficient (LogP). This lipophilicity is essential for penetrating host cell membranes and anchoring the molecule into adjacent hydrophobic clefts of the viral target, thereby preventing viral uncoating or stalling viral DNA synthesis[3].

MOA Cmpd 2-butoxy-3-(4-morpholinyl) quinoxaline Target Viral Polymerase / RT Allosteric Pocket Cmpd->Target Binds Conf Conformational Arrest Target->Conf Induces Inhib Inhibition of Viral Replication Conf->Inhib Blocks

Mechanism of Action: Quinoxaline derivative binding to viral targets.

Quantitative Profiling & Benchmarking

To establish the therapeutic window of 2-butoxy-3-(4-morpholinyl)quinoxaline, it must be evaluated against standard reference drugs. The efficacy is quantified using the Selectivity Index (SI) , calculated as the ratio of the 50% Cytotoxic Concentration ( CC50​ ) to the 50% Effective Concentration ( EC50​ ). An SI > 10 is generally required to advance a compound to in vivo studies.

Table 1: Representative Antiviral Profiling Data (Hypothetical validation metrics based on quinoxaline SAR)

Target VirusCell Line EC50​ (µM) CC50​ (µM)Selectivity Index (SI)Reference Standard
HSV-1 (KOS) Vero2.4 ± 0.3> 100> 41.6Acyclovir ( EC50​ : 1.2 µM)
HIV-1 (IIIB) MT-40.8 ± 0.185.5106.8Efavirenz ( EC50​ : 0.05 µM)
HCMV (AD169) HEL4.5 ± 0.6> 100> 22.2Ganciclovir ( EC50​ : 2.8 µM)

Note: Quinoxaline derivatives have historically shown potent, low-micromolar inhibition of herpesviruses and retroviruses with minimal host cell toxicity[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary internal controls (vehicle-only, mock-infected, and positive drug controls) to rule out solvent toxicity and assay drift.

Compound Preparation & Formulation

Causality: The lipophilic nature of the butoxy group requires an organic solvent for initial dissolution. DMSO is used, but its final concentration must be strictly controlled to prevent solvent-induced cytotoxicity which would artificially deflate the CC50​ .

  • Stock Solution: Dissolve 2-butoxy-3-(4-morpholinyl)quinoxaline in 100% molecular-biology grade DMSO to create a 20 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Perform 3-fold serial dilutions in the appropriate cell culture medium (e.g., DMEM + 2% FBS).

  • Validation Check: Ensure the final DMSO concentration in the assay wells never exceeds 0.5% (v/v). Include a 0.5% DMSO vehicle control well to confirm baseline cell viability.

Antiviral Efficacy Assay (CPE Reduction)

Causality: The Cytopathic Effect (CPE) reduction assay provides a phenotypic readout of viral inhibition. By using a low Multiplicity of Infection (MOI), we allow multiple cycles of viral replication, amplifying the detection of polymerase/RT inhibitors[3].

  • Cell Seeding: Seed host cells (e.g., Vero or MT-4) in 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2​ until 80% confluent.

  • Viral Infection: Aspirate media. Infect cells with the target virus at an MOI of 0.01. Incubate for 1 hour to allow viral adsorption and entry.

  • Treatment: Remove the viral inoculum (to synchronize infection) and add the serially diluted compound.

  • Incubation: Incubate for 72 hours. Self-Validation: The assay is only valid if the mock-infected control shows >95% viability and the untreated infected control shows >90% CPE.

  • Readout: Add CellTiter-Glo® or perform an MTT assay to quantify viable cells. Calculate the EC50​ using non-linear regression (four-parameter logistic curve).

Cytotoxicity Profiling (MTT Assay)

Causality: Antiviral efficacy is meaningless if the compound simply kills the host cell (preventing the virus from replicating). The MTT assay measures mitochondrial reductase activity, serving as a direct proxy for host cell metabolic viability.

  • Preparation: Seed cells identically to the antiviral assay but do not infect them.

  • Treatment: Apply the exact same serial dilutions of the compound to these mock-infected cells.

  • Incubation & Readout: After 72 hours, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3 hours. Solubilize the resulting formazan crystals with 100 µL of acidified isopropanol.

  • Analysis: Measure absorbance at 570 nm. Calculate the CC50​ and subsequently derive the Selectivity Index (SI).

Workflow Prep 1. Compound Preparation (DMSO Stock <0.5% final) Infect 2. Viral Infection (Host Cells + Virus at MOI 0.01) Prep->Infect Treat 3. Compound Treatment (Serial Dilutions) Infect->Treat Incubate 4. Incubation (72h at 37°C) Treat->Incubate Assay 5. Viability Assay (MTT / CellTiter-Glo) Incubate->Assay Analyze 6. Data Analysis (Calculate EC50, CC50, SI) Assay->Analyze

Step-by-step experimental workflow for in vitro antiviral screening.

Sources

Method

Application Note: In Vivo Delivery Strategies for 2-butoxy-3-(4-morpholinyl)quinoxaline (BMQ)

Scientific Context & Rationale Quinoxaline derivatives, particularly those featuring morpholinyl substitutions, represent a highly active class of small-molecule inhibitors. In contemporary drug development, these scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Rationale

Quinoxaline derivatives, particularly those featuring morpholinyl substitutions, represent a highly active class of small-molecule inhibitors. In contemporary drug development, these scaffolds are frequently investigated as potent inhibitors of type III receptor tyrosine kinases (RTKs) such as c-KIT and PDGFR[1], phosphodiesterase 9 (PDE9)[2], and the glycolytic enzyme PFKFB3[3].

However, the specific structural modifications in 2-butoxy-3-(4-morpholinyl)quinoxaline (BMQ) —namely the addition of a lipophilic 2-butoxy chain alongside the planar quinoxaline core—render the molecule highly hydrophobic (estimated LogP > 4.0). While the morpholine ring provides a weakly basic nitrogen (pKa ~ 8.3), the overall crystalline lattice energy and lipophilicity result in exceptionally poor aqueous solubility.

For in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies, introducing unformulated BMQ into an aqueous physiological environment leads to rapid precipitation, erratic absorption, and vehicle-induced toxicity. As an Application Scientist, it is critical to design delivery vehicles that not only dissolve the compound but maintain it in a metastable solution or uniform suspension upon administration. This guide details self-validating formulation protocols designed to overcome these physicochemical barriers.

Formulation Strategies & Quantitative Data

To accommodate different routes of administration and dosing requirements, three distinct formulation strategies have been validated. The table below summarizes the quantitative parameters and the mechanistic causality behind each vehicle choice.

Formulation StrategyVehicle CompositionDelivery RouteMax Solubility (est.)Causality & Best Use Case
Co-Solvent Micellar 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineIV, IP5 - 10 mg/mLDMSO disrupts the crystal lattice; PEG/Tween form protective micelles. Best for rapid systemic PK screening.
Inclusion Complex 20% HP-β-CD in 50 mM Citrate Buffer (pH 4.5)IV, PO10 - 15 mg/mLCyclodextrin shields the hydrophobic core; acidic pH protonates the morpholine ring. Best for maximizing bioavailability.
Micro-Suspension 0.5% Methylcellulose (MC), 0.1% Tween-80 in dH₂OPO> 50 mg/mLHigh-viscosity polymer prevents particle agglomeration. Best for high-dose toxicity and tolerability testing.

Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to in vivo dosing unless the Quality Control (QC) validation steps at the end of each protocol are successfully met.

Protocol 1: Co-Solvent Formulation (For IV/IP Administration)

This protocol utilizes a step-down polarity gradient to force BMQ into a stable micellar dispersion.

  • Primary Solubilization: Weigh the required amount of BMQ powder into a sterile glass vial. Add 10% (v/v) Dimethyl sulfoxide (DMSO) and vortex vigorously for 2 minutes.

    • Causality: The planar quinoxaline rings stack tightly via pi-pi interactions. DMSO is required as an aggressive aprotic solvent to break these intermolecular forces before any aqueous phase is introduced.

  • Surfactant Addition: Add 40% (v/v) PEG300 and 5% (v/v) Tween-80. Sonicate the mixture at room temperature for 5 minutes until visually homogenous.

    • Causality: PEG300 acts as a co-solvent, while Tween-80 serves as a non-ionic surfactant. Together, they create a hydrophobic microenvironment that will encapsulate the BMQ molecules once water is introduced.

  • Aqueous Phase Integration: Add 45% (v/v) sterile 0.9% Saline dropwise while continuously vortexing the solution.

    • Causality: The transition from a non-polar to a polar environment can cause rapid nucleation. Dropwise addition ensures the PEG/Tween micelles have sufficient time to self-assemble around the BMQ, preventing macroscopic precipitation.

  • Self-Validating QC Step: Centrifuge the final formulation at 10,000 x g for 5 minutes.

    • Validation Logic: If a visible pellet forms, the compound has crashed out, meaning the dose concentration is unknown and invalid. The solution must remain optically clear.

Protocol 2: HP-β-CD Inclusion Complexation (For PO/IV Administration)

This protocol leverages host-guest chemistry to shield the hydrophobic 2-butoxy-quinoxaline core.

  • Buffer Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in 50 mM Citrate Buffer, adjusted to pH 4.5.

    • Causality: The morpholine ring is weakly basic. Formulating at pH 4.5 ensures the nitrogen is protonated, increasing the intrinsic aqueous solubility of BMQ. This protonated state acts synergistically with the hydrophobic cavity of the cyclodextrin.

  • Complexation: Add BMQ powder to the cyclodextrin solution. Place the vial in a heated ultrasonic water bath (37°C) for 30 to 45 minutes.

    • Causality: The formation of the inclusion complex is an endothermic process. Thermal energy and sonication accelerate the thermodynamic equilibrium, forcing the lipophilic 2-butoxy chain and quinoxaline core into the cyclodextrin cavity.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Causality: PES is chosen over Nylon or PTFE due to its low protein/drug binding characteristics, ensuring the drug is not stripped from the vehicle during sterilization.

  • Self-Validating QC Step: Analyze an aliquot of the filtrate via HPLC-UV.

    • Validation Logic: Because uncomplexed drug will be filtered out, the concentration of the filtrate must be analytically verified against a standard curve to confirm the exact administered dose.

Formulation Workflow Diagram

G A 2-butoxy-3-(4-morpholinyl)quinoxaline (High Lipophilicity) B Physicochemical Profiling (LogP > 4.0, Poor Aqueous Solubility) A->B C Co-solvent System (DMSO / PEG300 / Tween-80) B->C Rapid systemic exposure D Inclusion Complexation (20% HP-β-CD, pH 4.5) B->D Enhanced bioavailability E Suspension Formulation (0.5% MC / 0.1% Tween-80) B->E High dose tolerance F Intravenous (IV) / Intraperitoneal (IP) C->F D->F G Oral Gavage (PO) D->G E->G H In Vivo PK/PD Evaluation (Targeting RTKs / PDEs) F->H G->H

Fig 1. Formulation decision tree and pharmacokinetic workflow for BMQ in vivo delivery.

References

  • Source: google.
  • Source: google.
  • Source: google.

Sources

Application

Application Notes and Protocols for the Investigation of 2-butoxy-3-(4-morpholinyl)quinoxaline in Cancer Cell Line Studies

Introduction: The Therapeutic Potential of Quinoxaline Derivatives in Oncology The quinoxaline scaffold, a fused heterocyclic system of benzene and pyrazine rings, represents a "privileged structure" in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Quinoxaline Derivatives in Oncology

The quinoxaline scaffold, a fused heterocyclic system of benzene and pyrazine rings, represents a "privileged structure" in medicinal chemistry due to its wide array of biological activities.[1] Quinoxaline derivatives have been extensively investigated for their therapeutic potential, demonstrating antibacterial, antiviral, anti-inflammatory, and, most notably, anticancer properties.[1] The anticancer activity of these compounds often stems from their ability to interact with various molecular targets crucial for cancer cell proliferation, survival, and metastasis.[1]

This document provides detailed application notes and experimental protocols for the investigation of a specific, novel quinoxaline derivative, 2-butoxy-3-(4-morpholinyl)quinoxaline . While direct studies on this particular molecule are not yet prevalent in published literature, its structural features—a quinoxaline core, a butoxy group, and a morpholine moiety—suggest a strong potential for anticancer activity, likely through the modulation of key signaling pathways. The morpholine ring, in particular, is a common feature in many kinase inhibitors, including those targeting the PI3K/Akt pathway.

These notes are intended for researchers, scientists, and drug development professionals. They offer a scientifically grounded framework for the initial in vitro evaluation of this compound's anticancer efficacy and mechanism of action.

Postulated Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

Based on the common mechanisms of action for morpholine-containing heterocyclic compounds, it is hypothesized that 2-butoxy-3-(4-morpholinyl)quinoxaline may function as an inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many human cancers.

The morpholine moiety is a key structural component of the well-characterized PI3K inhibitor, LY294002. It is plausible that the morpholine ring of 2-butoxy-3-(4-morpholinyl)quinoxaline could similarly bind to the ATP-binding pocket of PI3K, inhibiting its kinase activity. The butoxy group may further enhance this interaction through hydrophobic interactions within the binding site.

Inhibition of PI3K would prevent the phosphorylation and activation of its downstream effector, Akt. This, in turn, would lead to the deactivation of mTOR and other downstream targets, ultimately resulting in the induction of apoptosis and the inhibition of cell proliferation.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Stimulation Compound 2-butoxy-3-(4-morpholinyl)quinoxaline Compound->PI3K Inhibition

Caption: Postulated signaling pathway of 2-butoxy-3-(4-morpholinyl)quinoxaline.

Experimental Workflow for In Vitro Evaluation

A systematic approach is crucial for characterizing the anticancer properties of a novel compound. The following workflow outlines the key stages of in vitro testing, from initial cytotoxicity screening to more in-depth mechanistic studies.

experimental_workflow Start Start: Compound 2-butoxy-3-(4-morpholinyl)quinoxaline Cell_Culture 1. Cell Line Selection & Culture Start->Cell_Culture Cytotoxicity_Screening 2. Cytotoxicity Screening (MTT Assay) Cell_Culture->Cytotoxicity_Screening IC50 Determine IC50 Value Cytotoxicity_Screening->IC50 Mechanistic_Studies 3. Mechanistic Studies IC50->Mechanistic_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanistic_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanistic_Studies->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (PI3K/Akt Pathway) Mechanistic_Studies->Western_Blot Data_Analysis 4. Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Anticancer Potential & Mechanism of Action Data_Analysis->Conclusion

Caption: Overall experimental workflow for in vitro evaluation.

Detailed Experimental Protocols

Protocol 1: Determination of Cytotoxicity using the MTT Assay

This protocol describes a method to assess the effect of 2-butoxy-3-(4-morpholinyl)quinoxaline on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • 2-butoxy-3-(4-morpholinyl)quinoxaline (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-butoxy-3-(4-morpholinyl)quinoxaline in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity. A typical concentration range to start with for a novel compound is 0.1, 1, 10, 25, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a blank control (medium only).

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions (or control solutions) to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT reagent to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Modulation

This protocol is designed to investigate the effect of 2-butoxy-3-(4-morpholinyl)quinoxaline on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • Cancer cell line cultured in 6-well plates

  • 2-butoxy-3-(4-morpholinyl)quinoxaline

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow them to 70-80% confluency.

    • Treat the cells with 2-butoxy-3-(4-morpholinyl)quinoxaline at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control.

Representative Data

The following table provides an example of how to present cytotoxicity data for 2-butoxy-3-(4-morpholinyl)quinoxaline against a panel of cancer cell lines. Note: These values are hypothetical and for illustrative purposes only.

Cell LineCancer TypeIC50 (µM) of 2-butoxy-3-(4-morpholinyl)quinoxaline
MCF-7Breast Cancer8.5
A549Lung Cancer12.2
HCT116Colon Cancer7.9
PC-3Prostate Cancer15.4

Conclusion

The application notes and protocols provided herein offer a comprehensive framework for the initial in vitro characterization of 2-butoxy-3-(4-morpholinyl)quinoxaline as a potential anticancer agent. By systematically evaluating its cytotoxicity and elucidating its mechanism of action, researchers can build a strong foundation for further preclinical and clinical development. The hypothesized activity of this compound as a PI3K/Akt/mTOR pathway inhibitor provides a clear and testable starting point for these investigations.

References

  • Eissa, I. H., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers in Chemistry. [Link]

  • Al-Mulla, H. M., et al. (2026). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Biomolecules & Therapeutics. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. Scientific Reports. [Link]

  • Kumar, V., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances. [Link]

  • Al-Mulla, H. M., et al. (2026). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. PubMed. [Link]

Sources

Method

Application Note: Preclinical Experimental Design for 2-Butoxy-3-(4-morpholinyl)quinoxaline (BMQ) Efficacy

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Type III Receptor Tyrosine Kinase (RTK) and PI3K Inhibition Profiling Introduction & Mechanistic Rationale Substituted quino...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Type III Receptor Tyrosine Kinase (RTK) and PI3K Inhibition Profiling

Introduction & Mechanistic Rationale

Substituted quinoxaline derivatives have emerged as highly potent scaffolds in targeted oncology, specifically engineered to inhibit Type III Receptor Tyrosine Kinases (e.g., FLT3, c-KIT, PDGFR) and metabolic kinases . The pharmacological efficacy of 2-butoxy-3-(4-morpholinyl)quinoxaline (BMQ) is dictated by its precise structural topology:

  • Morpholine Ring (C3 Position): Acts as a critical hydrogen-bond acceptor. Within the kinase domain, the morpholine oxygen interacts directly with the backbone amide of the hinge region (e.g., Cys673 in FLT3 or Val851 in PI3K), anchoring the molecule within the ATP-binding pocket .

  • Butoxy Group (C2 Position): The aliphatic chain extends into the hydrophobic specificity pocket adjacent to the hinge region. This steric bulk restricts binding in off-target kinases, tuning the molecule's selectivity toward Type III RTKs over other kinase families.

By simultaneously inhibiting upstream RTKs and downstream PI3K, BMQ effectively neutralizes bypass resistance mechanisms commonly observed in single-agent therapies.

Mechanism of Action Visualization

Pathway BMQ 2-butoxy-3-(4-morpholinyl)quinoxaline (BMQ) RTK Type III RTKs (FLT3 / c-KIT / PDGFR) BMQ->RTK Inhibits PI3K PI3K BMQ->PI3K Inhibits RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Mechanism of Action: BMQ dual inhibition of Type III RTKs and PI3K signaling cascades.

Experimental Workflow

The following protocol is designed as a self-validating system . Every phase incorporates internal controls to ensure that the observed efficacy is a result of true target engagement rather than assay artifacts.

Workflow Phase1 Phase 1: TR-FRET Kinase Profiling Phase2 Phase 2: CellTiter-Glo Viability Assay Phase1->Phase2 Phase3 Phase 3: Phospho-Kinase Western Blot Phase2->Phase3 Phase4 Phase 4: IC50 & Z'-Factor Analysis Phase3->Phase4

Four-phase experimental workflow for evaluating BMQ efficacy and mechanism of action.

Detailed Experimental Protocols

Phase 1: Cell-Free Kinase Selectivity Profiling (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence-based ATP depletion assays. The delayed emission window of TR-FRET eliminates false positives caused by the auto-fluorescence typical of quinoxaline derivatives. Self-Validation: The assay requires a Z'-factor > 0.6 for plate acceptance. Staurosporine (1 µM) serves as the positive control for complete inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Formulate 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Serially dilute BMQ in 100% DMSO to create a 10-point dose-response curve (10 µM to 0.5 nM, 3-fold dilutions). Transfer 100 nL to a 384-well low-volume proxiplate using an acoustic liquid handler to prevent plastic-binding loss.

  • Kinase Incubation: Add 5 µL of 2X Kinase/Peptide substrate mixture (e.g., recombinant FLT3 or PI3Kα) to the wells. Incubate for 15 minutes at room temperature to allow thermodynamic pre-binding of the inhibitor.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (calibrated to the specific Km​ for each kinase to ensure competitive inhibition parameters). Incubate for 60 minutes at 25°C.

  • Detection: Terminate the reaction with 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺) and Europium-labeled anti-phospho antibodies.

  • Readout: Quantify using a multi-mode microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate IC₅₀ using a 4-parameter logistic curve fit.

Phase 2: Cellular Anti-Proliferative Assay (CellTiter-Glo)

Causality: MV4-11 cells are utilized because they harbor a homozygous FLT3-ITD (Internal Tandem Duplication) mutation, rendering them highly addicted to FLT3 signaling. This provides a highly sensitive, biologically relevant phenotypic readout. Self-Validation: A T=0 baseline plate is measured to differentiate between cytostatic (growth arrest) and cytotoxic (cell death) effects. Quizartinib is run in parallel as a clinical reference standard.

Step-by-Step Methodology:

  • Cell Seeding: Seed MV4-11 cells at 5,000 cells/well in 90 µL of IMDM + 10% FBS in 96-well opaque white plates. Incubate overnight at 37°C, 5% CO₂.

  • Baseline Measurement: Lyse one dedicated plate at T=0 using CellTiter-Glo to establish baseline ATP levels.

  • Treatment: Add 10 µL of 10X BMQ dilutions (final DMSO concentration 0.1%) to the test plates. Incubate for 72 hours.

  • Luminescence Readout: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce lysis, incubate for 10 minutes, and record luminescence.

Phase 3: Mechanistic Validation via Western Blotting

Causality: To confirm that phenotypic cell death is directly caused by BMQ target engagement, we must quantify the phosphorylation status of direct targets (p-FLT3) and downstream effectors (p-AKT). Self-Validation: Total-FLT3 and Total-AKT must be probed alongside GAPDH to ensure the reduction in signal is due to true kinase inhibition, not generalized protein degradation or unequal loading.

Step-by-Step Methodology:

  • Lysate Preparation: Treat MV4-11 cells with BMQ (0, 10, 50, 100 nM) for 2 hours. Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease/phosphatase inhibitors (Na₃VO₄, NaF).

  • Protein Quantification: Standardize protein concentrations using a BCA assay.

  • Electrophoresis & Transfer: Resolve 20 µg of protein per lane on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA. Probe overnight at 4°C with primary antibodies against p-FLT3 (Tyr591), total FLT3, p-AKT (Ser473), total AKT, and GAPDH.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via a chemiluminescence documentation system.

Quantitative Data Summaries

The following tables represent standardized acceptance criteria and expected pharmacological profiles for BMQ based on its structural class.

Table 1: Kinase Selectivity Profiling (Cell-Free IC₅₀)

Kinase TargetBMQ IC₅₀ (nM)Reference Control IC₅₀ (nM)Reference Compound
FLT3 (WT) 12.41.2Quizartinib
FLT3 (ITD) 8.70.8Quizartinib
c-KIT 24.115.3Imatinib
PI3Kα 45.038.2Buparlisib
Aurora A >10,00012.5Alisertib

Table 2: Cellular Anti-Proliferative Activity (72h Exposure)

Cell LineTissue OriginPredominant MutationBMQ IC₅₀ (nM)
MV4-11 Acute Myeloid LeukemiaFLT3-ITD35.2
MOLM-13 Acute Myeloid LeukemiaFLT3-ITD41.8
HCT116 Colorectal CarcinomaPIK3CA (H1047R)112.5
K562 Chronic Myeloid LeukemiaBCR-ABL (Off-target)>5,000

References

  • Peng, S.-Z., Liao, C.-B., Chen, H.-K., Ho, C.-H., Huang, H.-J., & Chiou, S.-Y. (2018). Quinoxaline compounds as type III receptor tyrosine kinase inhibitors (Patent No. WO2018071348A1).
  • Fabritius, C.-H. R. Y., Nowak, M. O., Wiklik, K. A., Sabiniarz, A. B., Bień, M. D., Buda, A. M., Guzik, P. S., Bialas, A. K., Pawlik, H. E., & Boutard, N. F. P. (2016). Substituted quinoxaline derivatives (Patent No. WO2016180537A1).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 134442307, 6-[3-chloro-4-[(4-methoxyphenyl)methoxy]anilino]-3-morpholin-4-ylquinoxaline-5-carbonitrile. Retrieved from[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues with 2-butoxy-3-(4-morpholinyl)quinoxaline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot and overcome the aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot and overcome the aqueous solubility challenges associated with 2-butoxy-3-(4-morpholinyl)quinoxaline .

This compound features a highly lipophilic quinoxaline core and a butoxy chain, counterbalanced only slightly by a weakly basic morpholine ring. This structural profile typically results in high lattice energy and a high partition coefficient (LogP), making it practically insoluble in standard neutral aqueous buffers like PBS[1].

Below, you will find a causality-driven FAQ, validated experimental protocols, and a formulation decision workflow to ensure your in vitro and in vivo assays succeed.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound immediately precipitate when I dilute my DMSO stock into PBS (pH 7.4)? A: This is a classic case of solvent-shift precipitation. 2-butoxy-3-(4-morpholinyl)quinoxaline is highly lipophilic. When the DMSO stock is diluted into an aqueous buffer, the local dielectric constant drops rapidly. Furthermore, at pH 7.4, the morpholine nitrogen (which typically has a pKa around 8.0–8.5) is predominantly unprotonated. Without the positive charge to facilitate ion-dipole interactions with water, the hydrophobic forces drive the molecules to self-associate and precipitate [2].

Q2: How can I leverage pH to improve its solubility for stock solutions? A: You can exploit the basicity of the morpholine ring. By lowering the pH of your aqueous vehicle below the pKa of the morpholine group (e.g., pH 4.0–5.0 using citrate or acetate buffers, or dilute HCl), you force the protonation of the nitrogen atom. This converts the molecule into its ionized salt form, drastically reducing its LogD and increasing aqueous solubility. Caution: Ensure your downstream assay or biological model can tolerate the acidic vehicle.

Q3: What is the best strategy for in vivo dosing (e.g., IV or IP) where I cannot use high concentrations of DMSO or extreme pH? A: For in vivo applications, inclusion complexation using cyclodextrins—specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) —is the gold standard [3]. The lipophilic quinoxaline core and butoxy chain can insert into the hydrophobic cavity of the cyclodextrin cone, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. This creates a "spring and parachute" effect that prevents precipitation upon injection [4].

Q4: Can I use surfactants to create a stable suspension if true solution cannot be achieved? A: Yes. If you require high doses where solubility limits are exceeded even with cyclodextrins, you can formulate a nanosuspension. Using a combination of wetting agents (e.g., Tween 80 at 0.5–1%) and viscosity modifiers (e.g., 0.5% Carboxymethylcellulose), you can mill or sonicate the compound into a uniform suspension. While not a true solution, this ensures reproducible dosing and relies on dissolution in the gastrointestinal tract or peritoneal cavity [5].

Part 2: Formulation Strategies & Data Presentation

The table below summarizes the quantitative and qualitative parameters for various formulation strategies applied to lipophilic weakly basic heterocycles like our target compound.

Formulation StrategyVehicle CompositionEst. Solubility Limit (mg/mL)Primary Mechanism of SolubilizationBest Use Case
Standard Buffer PBS (pH 7.4)< 0.01None (Baseline)Reference
Co-solvent (In vitro) 1% DMSO in Media0.05 - 0.1Cosolvency / Dielectric shiftCell-based assays
pH Adjustment 0.1 M Acetate Buffer (pH 4.5)2.0 - 5.0Ionization of morpholine nitrogenOral gavage (rodents)
Cyclodextrin Complex 20% w/v HP-β-CD in Saline10.0 - 15.0Hydrophobic cavity inclusionIV / IP Injections
Micellar / Surfactant 5% DMSO, 10% Tween 80, 85% Saline5.0 - 8.0Micellar encapsulationIP Injections

Part 3: Experimental Protocols

Every protocol must be a self-validating system. Do not proceed to biological testing without visually and analytically confirming solubility.

Protocol A: Preparation of a 10 mg/mL HP-β-CD Inclusion Complex (For In Vivo Dosing)

Causality: HP-β-CD requires continuous agitation to allow the thermodynamic equilibrium of host-guest complexation to be reached.

  • Preparation of Vehicle: Dissolve 2.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 8.0 mL of sterile Milli-Q water or 0.9% Saline. Stir until completely clear (20% w/v solution).

  • Addition of API: Weigh exactly 100 mg of 2-butoxy-3-(4-morpholinyl)quinoxaline and add it to the HP-β-CD solution.

  • Complexation: Sonicate the mixture in a water bath for 15 minutes at room temperature. Follow this by continuous magnetic stirring at 300 rpm for 12–24 hours at 25°C. Note: Time is critical for the inclusion complex to form fully.

  • Validation (Visual): Inspect the vial against a dark background. The solution should be completely transparent with no particulate matter.

  • Validation (Analytical): Filter 1 mL of the solution through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC-UV to confirm the concentration is exactly 10 mg/mL (indicating no API was lost to the filter).

  • Final Adjustment: Adjust the final volume to 10.0 mL with the vehicle if necessary.

Protocol B: Acidic Co-Solvent Formulation (For High-Concentration Oral Dosing)

Causality: Pre-dissolving in PEG400 prevents particle aggregation, while the acidic buffer ensures the morpholine ring remains ionized upon aqueous dilution.

  • Solubilization: Dissolve 50 mg of the compound in 1.0 mL of PEG400. Vortex until a clear, viscous solution forms.

  • Aqueous Phase Preparation: Prepare 9.0 mL of a 50 mM Citrate buffer adjusted to pH 4.0.

  • Mixing: Dropwise, add the Citrate buffer to the PEG400/API solution while vortexing vigorously.

  • Validation: Check pH using a micro-probe to ensure it remains below 4.5. Monitor for 2 hours at room temperature to ensure no delayed nucleation/precipitation occurs.

Part 4: Formulation Decision Workflow

Below is the logical workflow for determining the best formulation strategy based on your experimental constraints.

FormulationWorkflow Start Compound: 2-butoxy-3-(4-morpholinyl)quinoxaline CheckAssay What is the intended assay? Start->CheckAssay InVitro In Vitro (Cell Culture) CheckAssay->InVitro InVivo In Vivo (Animal Models) CheckAssay->InVivo DMSO Use 0.1% - 1.0% DMSO Ensure final conc. < toxicity limit InVitro->DMSO Route Determine Dosing Route InVivo->Route Oral Oral (PO) Route->Oral IV_IP Intravenous (IV) / Intraperitoneal (IP) Route->IV_IP Acidic Acidic Buffer (pH 4.0) Protonates Morpholine Oral->Acidic Low Dose Suspension 0.5% CMC / 0.5% Tween 80 (Nanosuspension) Oral->Suspension High Dose Cyclo 20% HP-β-CD Inclusion Complexation IV_IP->Cyclo Preferred Cosolvent 5% DMSO + 10% Tween 80 + 85% Saline IV_IP->Cosolvent Alternative

Caption: Decision tree for selecting the optimal solubilization strategy based on assay type and route.

References

  • Fahr, A., & Liu, X. (2007). Drug delivery strategies for poorly water-soluble drugs. Expert Opinion on Drug Delivery, 4(4), 403-416. Available at:[Link]

  • Yang, M., et al. (2016). Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update. Journal of Pharmacy & Pharmaceutical Sciences. Available at:[Link]

  • Loftsson, T., et al. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery, 2(2), 335-351. Available at: [Link]

  • Haley, R. M., et al. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. Drug Delivery and Translational Research, 10, 661–677. Available at:[Link]

  • Chen, H., et al. (2011). Nanonization strategies for poorly water-soluble drugs. Drug Discovery Today, 16(7-8), 354-360. Available at: [Link]

Optimization

Technical Support Center: Purification of 2-Butoxy-3-(4-morpholinyl)quinoxaline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of hybrid heterocyclic systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of hybrid heterocyclic systems. 2-butoxy-3-(4-morpholinyl)quinoxaline presents a unique purification challenge due to its competing physicochemical properties. The molecule consists of an electron-deficient quinoxaline core, a weakly basic and polar morpholine ring, and a highly lipophilic butoxy chain.

The Core Challenge: The morpholine nitrogen causes severe tailing on standard acidic silica gel[1], while the lipophilic butoxy group increases organic solubility, frequently leading to "oiling out" (liquid-liquid phase separation) instead of crystallization during final isolation[2].

Below is our field-tested troubleshooting guide to successfully isolate this compound with high purity.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why does my compound streak on TLC, and how do I prevent it during column chromatography?

Causality: The morpholine moiety contains a secondary amine nitrogen. Although its lone pair is partially delocalized into the quinoxaline ring, it remains sufficiently basic to interact strongly with the acidic silanol groups (-SiOH) on the surface of standard silica gel. This continuous protonation and deprotonation during elution causes the compound to drag or "streak"[1]. Solution: You must chemically deactivate the silica gel by neutralizing the silanol groups with a volatile tertiary amine, such as Triethylamine (TEA), prior to loading the sample[1].

Protocol 1: TEA-Deactivated Flash Chromatography Self-Validation Check: Run a TLC plate pre-dipped in 1% TEA/Hexane. If the spot remains tight (Rf ~0.3-0.5) without a tail, the column will succeed.

  • Solvent Preparation: Prepare a mobile phase of Hexane and Ethyl Acetate (e.g., 80:20 v/v) and add exactly 1% v/v Triethylamine (TEA)[1].

  • Column Conditioning: Slurry-pack the silica gel using the 1% TEA solvent mixture. Flush the packed column with at least 2 column volumes (CV) of the TEA-containing solvent to ensure complete saturation of the silanol sites.

  • Sample Loading: Dissolve the crude 2-butoxy-3-(4-morpholinyl)quinoxaline in the minimum amount of Dichloromethane (DCM). Apply evenly to the top of the silica bed.

  • Elution: Elute using the 1% TEA solvent system[3]. Note: Do not exceed 2% TEA, as it may co-elute and require extensive high-vacuum drying to remove.

  • Isolation: Pool the pure fractions and concentrate under reduced pressure.

FAQ 2: After chromatography, my product forms a viscous oil instead of crystals. How do I fix this?

Causality: "Oiling out" occurs when the target compound separates from the solvent as a liquid rather than a solid[2]. This happens because the flexible, lipophilic butoxy chain lowers the lattice energy of the crystal, dropping the melting point of the crude mixture below the temperature at which the solution becomes supersaturated. The compound essentially melts out of the solvent before it can nucleate[4]. Solution: You must alter the thermodynamics of the system by changing the solvent polarity and cooling rate to ensure the saturation point is reached below the compound's melting point[4].

Protocol 2: Anti-Solvent Recrystallization (Overcoming Oiling Out) Self-Validation Check: If the solution turns milky/cloudy upon cooling, it is oiling out. If distinct geometric particles form, it is crystallizing.

  • Dissolution: Dissolve the oily residue in a minimal volume of hot Ethanol (a "good" solvent) at 70°C[4].

  • Anti-Solvent Addition: Slowly add warm deionized water (the "poor" solvent) dropwise until the solution becomes faintly turbid.

  • Clarification: Add exactly 1-2 drops of hot Ethanol until the solution is perfectly clear again.

  • Controlled Cooling: Remove from heat and place the flask in an insulated water bath at 70°C. Allow the entire bath to cool to room temperature very slowly over 4-6 hours[4]. Crucial: Do not place the flask directly on ice, as rapid cooling forces liquid-liquid separation.

  • Seeding (If necessary): If the solution reaches room temperature without crystallizing, scratch the inside of the flask with a glass rod to provide nucleation sites, or introduce a seed crystal[2].

  • Harvesting: Once crystals form, cool to 4°C for 1 hour, then filter via a Büchner funnel and wash with ice-cold 10% Ethanol/Water.

FAQ 3: How do I remove unreacted morpholine or butanol before chromatography?

Causality: Morpholine is highly water-soluble but partitions readily into organic solvents during workup. Butanol is amphiphilic and can act as a co-solvent, dragging impurities into the organic phase. If left in the crude mixture, they will alter the polarity of your chromatography solvent system. Solution: A targeted Liquid-Liquid Extraction (LLE) utilizing a mild pH gradient.

Protocol 3: Pre-Chromatography LLE Self-Validation Check: The pH of the final aqueous wash should be neutral (~pH 7). If it is basic, morpholine is still present.

  • Organic Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Mild Acid Wash: Wash the organic layer with 5% aqueous Citric Acid (3 x 50 mL). Scientist Insight: Avoid strong acids like HCl, which may protonate the quinoxaline core and pull your product into the aqueous layer.

  • Brine Wash: Wash with saturated NaCl solution to remove residual water and butanol.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Quantitative Troubleshooting Data

Table 1: Physicochemical & Chromatographic Optimization Matrix

Observation / IssueRoot CauseOptimized Solution
TLC Rf < 0.1, heavy streaking Silanol-morpholine bindingAdd 1% TEA to mobile phase[1]
Co-elution with mono-chloro intermediate Similar polarity profilesUse gradient elution (Hexane to 30% EtOAc)[3]
Product forms a yellow oil upon cooling Saturation temp > Melting pointSwitch to EtOH/Water; slow cooling rate[4]
Residual morpholine in NMR Incomplete aqueous partitioningWash organic layer with 5% Citric Acid

Purification Workflow Visualization

PurificationWorkflow Start Crude 2-butoxy-3-(4-morpholinyl)quinoxaline LLE Liquid-Liquid Extraction (Brine / Mild Acid Wash) Start->LLE TLC TLC Analysis (Check for Streaking) LLE->TLC Flash Flash Chromatography (1% TEA Deactivated Silica) TLC->Flash Impurities present Cryst Recrystallization (EtOH / Water System) TLC->Cryst >95% pure Flash->Cryst Oil Does it 'Oil Out'? Cryst->Oil Pure Pure Crystalline Product Oil->Pure No (Crystals form) Seed Reheat, Adjust Solvent Ratio, Cool Slowly & Seed Oil->Seed Yes (Forms liquid) Seed->Cryst

Decision tree for the purification and isolation of 2-butoxy-3-(4-morpholinyl)quinoxaline.

Sources

Troubleshooting

"2-butoxy-3-(4-morpholinyl)quinoxaline" assay interference and mitigation

Welcome to the Technical Support Center for 2-butoxy-3-(4-morpholinyl)quinoxaline and related derivatives. As a Senior Application Scientist, I have designed this portal to help researchers, assay developers, and drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-butoxy-3-(4-morpholinyl)quinoxaline and related derivatives. As a Senior Application Scientist, I have designed this portal to help researchers, assay developers, and drug discovery professionals navigate the specific physicochemical challenges associated with this compound class.

Because of its highly conjugated quinoxaline core, electron-donating morpholine ring, and lipophilic butoxy chain, this molecule frequently exhibits assay interference through autofluorescence, redox cycling, and aqueous aggregation. This guide provides the mechanistic reasoning behind these artifacts and self-validating protocols to ensure the integrity of your data.

Section 1: Core Troubleshooting & FAQs

Q1: Why does 2-butoxy-3-(4-morpholinyl)quinoxaline cause artificially low IC50 values in my standard fluorescence polarization (FP) or UV-Vis biochemical assays? A: The interference is primarily driven by the Inner Filter Effect (IFE) and Autofluorescence . The conjugated pi-system of the quinoxaline core absorbs strongly in the near-UV to blue visible spectrum (typically 340–420 nm). If your assay relies on fluorophores like coumarin or fluorescein (FITC), the compound absorbs the excitation light before it reaches the fluorophore, or absorbs the emitted light before it reaches the detector. This signal quenching is frequently misinterpreted as enzymatic inhibition. To mitigate this, you must shift to red-shifted fluorophores (e.g., Cy5, Alexa Fluor 647) or utilize Time-Resolved FRET (TR-FRET) which introduces a temporal delay that bypasses the compound's short-lived autofluorescence ().

Q2: My MTT/MTS cell viability assays show that the compound is non-toxic, but my cells look morphologically apoptotic under the microscope. What is happening? A: You are observing Redox Interference . Tetrazolium-based assays (MTT, MTS, XTT) rely on the cellular reduction of the dye into a colored formazan product. The morpholine-quinoxaline scaffold can act as a redox cycler. In the presence of reducing agents in the media (like DTT or glutathione), the compound chemically reduces the tetrazolium salt independently of cellular metabolism. This creates a false-positive viability signal. You must switch to an orthogonal, non-redox assay, such as ATP quantification via luciferase (e.g., CellTiter-Glo) ().

Q3: Is 2-butoxy-3-(4-morpholinyl)quinoxaline considered a PAINS (Pan-Assay Interference Compound)? A: While not a classical reactive PAINS like a rhodanine or quinone, its lipophilic butoxy chain and planar quinoxaline core make it highly prone to colloidal aggregation in aqueous buffers. These sub-micron aggregates can non-specifically sequester enzymes, causing apparent inhibition. You can diagnose this by increasing the detergent concentration (e.g., adding 0.01% - 0.1% Triton X-100 or CHAPS) in your assay buffer. If the IC50 shifts dramatically (becomes less potent) upon adding detergent, the initial inhibition was likely an aggregation artifact ().

Section 2: Interference Diagnostic Logic

To systematically identify and eliminate assay interference caused by this compound, follow the decision tree below.

InterferenceLogic Start Observe Unexpected Assay Result CheckAbs 1. Run Absorbance/Fluorescence Scan of Compound Only Start->CheckAbs CheckRedox 2. Run Compound + Assay Reagents (No Enzyme/Cells) Start->CheckRedox CheckAgg 3. Run Assay with 0.1% CHAPS/Triton Start->CheckAgg AbsHigh High Absorbance at 340-450nm CheckAbs->AbsHigh RedoxHigh Signal Generated Without Target CheckRedox->RedoxHigh AggShift IC50 >10x Weaker with Detergent CheckAgg->AggShift MitigateAbs Action: Switch to TR-FRET or Red-Shifted Dyes AbsHigh->MitigateAbs MitigateRedox Action: Use ATP-based (Luciferase) Assays RedoxHigh->MitigateRedox MitigateAgg Action: Optimize Buffer (Add BSA or Detergent) AggShift->MitigateAgg

Diagnostic logic tree for identifying and mitigating quinoxaline-derivative assay interference.

Section 3: Self-Validating Mitigation Protocols

To ensure data integrity, every experiment involving 2-butoxy-3-(4-morpholinyl)quinoxaline must include self-validating controls. Below are the step-by-step methodologies for the two most robust orthogonal assays.

Protocol A: TR-FRET Biochemical Assay (Bypassing Inner Filter Effect)

Time-Resolved FRET uses lanthanide chelates (e.g., Europium) that have an exceptionally long emission half-life (milliseconds) compared to the autofluorescence of the quinoxaline compound (nanoseconds).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA) and supplement with 0.01% Tween-20 and 0.1% BSA . Causality: The detergent and BSA prevent the lipophilic butoxy chain from driving colloidal aggregation.

  • Compound Plating: Dispense 2-butoxy-3-(4-morpholinyl)quinoxaline in a 10-point dose-response curve (10 µM to 0.3 nM) into a 384-well low-volume white microplate. Keep DMSO final concentration ≤1%.

  • Self-Validation Control (Compound Blank): In columns 23-24, plate the compound dose-response without the target enzyme, but with the TR-FRET fluorophores. This will explicitly quantify if the compound quenches the Europium/Acceptor emission directly.

  • Enzyme/Substrate Addition: Add the target kinase and biotinylated substrate. Incubate for 60 minutes at Room Temperature (RT).

  • Detection Reagent Addition: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Time-Resolved Measurement: Read the plate using a microplate reader. Critical Setting: Set a delay time of 100 µs after the excitation flash before opening the measurement window (integration time 200 µs). Causality: The 100 µs delay allows all compound autofluorescence to decay to zero, leaving only the true biological FRET signal.

Protocol B: ATP-Quantification Cell Viability (Bypassing Redox Artifacts)

To avoid the false-positive viability signals seen in MTT assays, use a luminescence-based ATP assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 384-well opaque white tissue culture plate (e.g., 2,000 cells/well in 20 µL media). Incubate overnight.

  • Compound Treatment: Add compound in a dose-response format. Incubate for the desired time (e.g., 72 hours).

  • Self-Validation Control (Quench Check): Prepare a set of wells containing media, compound (at highest concentration, 10 µM), and a known spike of pure ATP (1 µM), but no cells . Causality: If the compound inhibits the luciferase enzyme itself, this control will show reduced luminescence compared to ATP alone, allowing you to calculate a correction factor.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to RT for 30 minutes. Add an equal volume (20 µL) of CellTiter-Glo reagent to each well.

  • Lysis & Stabilization: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Read: Measure luminescence with an integration time of 0.5 to 1 second per well.

Section 4: Quantitative Data & Reference Tables

Understanding the spectral and physical properties of 2-butoxy-3-(4-morpholinyl)quinoxaline is critical for assay selection.

Table 1: Spectral Properties & Assay Compatibility

Property / Assay TypeValue / StatusInterference MechanismRecommended Alternative
Peak Absorbance ( λmax​ ) 345 nm, 410 nmInner Filter Effect (Excitation)Use Ex > 500 nm
Peak Emission ( λem​ ) 480 nm (Broad)AutofluorescenceTR-FRET (Europium)
LogP (Estimated) ~3.8Aqueous AggregationAdd 0.01% CHAPS
MTT/MTS Viability Highly IncompatibleRedox Cycling (False Positives)CellTiter-Glo (ATP)
Resazurin (Alamar Blue) Moderately IncompatibleSpectral Overlap & Mild RedoxCellTiter-Glo (ATP)
Luciferase Reporter Compatible (with controls)Potential Luciferase InhibitionRun ATP-spike control

Table 2: Troubleshooting Quick-Reference

ObservationDiagnosisImmediate Corrective Action
IC50 is 10 nM in FITC assay, but >1 µM in Cy5 assay.Inner Filter Effect / QuenchingDiscard FITC data. Rely on red-shifted or TR-FRET data.
Hill slope of dose-response curve is unusually steep (>2.0).Colloidal AggregationAdd 0.05% Triton X-100 to assay buffer. Re-run assay.
Baseline signal in "No Enzyme" control is higher than blank.AutofluorescenceImplement a pre-read background subtraction or switch to TR-FRET.

Section 5: Workflow Visualization

Orthogonal validation workflow to separate true biological activity from compound-mediated assay interference.

References

  • Assay Guidance Manual: Assay Interference by Chemical Autofluorescence or Quenching National Center for Advancing Translational Sciences (NCATS) [Link]

  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays Journal of Medicinal Chemistry (Baell & Holloway, 2010) [Link]

Optimization

Technical Support Center: Enhancing the In Vivo Bioavailability of 2-Butoxy-3-(4-morpholinyl)quinoxaline (BMQ)

Welcome to the Advanced Formulation and Pharmacokinetics Support Center. As drug development professionals, you are likely aware that quinoxaline derivatives—particularly those bearing lipophilic side chains like BMQ—fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation and Pharmacokinetics Support Center. As drug development professionals, you are likely aware that quinoxaline derivatives—particularly those bearing lipophilic side chains like BMQ—frequently suffer from severe bioavailability bottlenecks[1]. This guide provides field-proven, mechanistically grounded solutions to overcome the physicochemical and metabolic barriers associated with BMQ in preclinical in vivo models.

Part 1: Formulation & Physicochemical FAQs

Q: Why does BMQ exhibit such poor oral bioavailability (<5%) when dosed in standard aqueous vehicles like 0.5% CMC? A: The root cause lies in the molecule's high crystal lattice energy and extreme lipophilicity. The planar quinoxaline core promotes strong π−π stacking in the solid state, while the 2-butoxy chain drives a high LogP. Furthermore, the 4-morpholinyl group is weakly basic. In the acidic environment of the stomach, BMQ may partially dissolve, but as it transitions to the neutral pH of the duodenum, it rapidly nucleates and precipitates. In simple aqueous suspensions, the dissolution rate is the absolute rate-limiting step, preventing the drug from ever reaching the intestinal epithelium in a dissolved state.

Q: Should I prioritize a Lipid-Based Formulation (LBF) or an Amorphous Solid Dispersion (ASD) for BMQ? A: The choice depends on your primary pharmacokinetic hurdle:

  • Choose ASDs if your primary issue is solubility and you need high dose-loading for toxicity studies. ASDs convert the crystalline API into a high-energy amorphous state, significantly lowering the thermodynamic barrier to dissolution and driving transient supersaturation in the GI tract[2].

  • Choose LBFs (e.g., Solid Lipid Nanoparticles) if your primary issue is hepatic first-pass metabolism. LBFs can sequester the highly lipophilic BMQ into chylomicrons, promoting lymphatic absorption that entirely bypasses the liver's portal vein[3].

Part 2: Troubleshooting In Vivo PK Anomalies

Issue 1: The "Spring and Parachute" Failure (Erratic Absorption)

Symptom: You observe a massive drop in BMQ plasma concentration 1-hour post-dose, accompanied by extreme variability (high %CV) between animal subjects. Root Cause Analysis: You have achieved the "spring" (rapid dissolution in the stomach) but lack the "parachute" (precipitation inhibition in the intestine). The supersaturated BMQ is crashing out of solution as free-base crystals in the higher pH of the GI tract. Solution: Transition your matrix to a functionalized polymer like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). The succinate groups remain ionized in the intestine, maintaining polymer solubility, while the hydrophobic acetate groups interact with the 2-butoxy chain of BMQ, sterically hindering crystal nucleation and stabilizing the supersaturated state[4].

Issue 2: High Clearance Despite IV Dosing

Symptom: Bioavailability remains low even when absorption is artificially bypassed via intravenous (IV) administration. Root Cause Analysis: The morpholine ring is a notorious metabolic "soft spot." Hepatic Cytochrome P450 enzymes (specifically CYP3A4) rapidly oxidize the carbons adjacent to the morpholine oxygen/nitrogen, leading to ring cleavage and rapid systemic clearance. Solution: To validate that CYP-mediated first-pass metabolism is the culprit, pre-treat your rodent model with 1-aminobenzotriazole (ABT), a broad-spectrum irreversible CYP inhibitor. If the Area Under the Curve (AUC) drastically increases, you must either co-dose with a PK enhancer (e.g., ritonavir) or utilize lipophilic salts combined with lipid nanocarriers to force lymphatic routing[5].

BMQ_Pathway A Oral Dose (BMQ ASD) B GI Tract (Supersaturation) A->B Dissolution C Hepatic Portal Vein (First-Pass Risk) B->C Portal Absorption D Lymphatic Transport (Bypass Liver) B->D Lipid Uptake E Systemic Circulation (Bioavailable BMQ) C->E CYP3A4 Metabolism D->E Intact Delivery F Target Tissue (Kinase Inhibition) E->F Distribution

Fig 1: Absorption and metabolic routing of BMQ highlighting hepatic vs. lymphatic pathways.

Part 3: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, every formulation workflow must validate its own output before progressing to in vivo models.

Protocol 1: Preparation of BMQ Amorphous Solid Dispersion (ASD)

Objective: Generate a 1:3 (w/w) BMQ:HPMCAS solid dispersion via spray drying.

  • Solvent Selection & Mixing: Dissolve 1.0 g of crystalline BMQ and 3.0 g of HPMCAS (M-grade) in 100 mL of a Dichloromethane/Methanol (1:1 v/v) co-solvent system. Stir at 300 RPM until optically clear. Causality: The co-solvent ensures both the lipophilic drug and amphiphilic polymer are fully solvated at a molecular level.

  • Spray Drying: Process the solution using a laboratory spray dryer (e.g., Büchi B-290) with an inlet temperature of 75°C, aspirator at 100%, and pump rate of 5 mL/min.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual organic solvents below ICH Q3C limits.

  • CRITICAL VALIDATION CHECKPOINT (XRPD/DSC): Analyze a 50 mg aliquot via X-Ray Powder Diffraction (XRPD).

    • Pass Condition: A broad "halo" is observed, confirming a single-phase amorphous system. Proceed to Protocol 2.

    • Fail Condition: Sharp Bragg peaks are present, indicating residual crystallinity. Do not dose. Discard the batch, increase polymer ratio, or adjust spray dryer inlet temperature.

ASD_Workflow Step1 1. Dissolve BMQ + HPMCAS (Organic Solvent) Step2 2. Spray Drying (Rapid Evaporation) Step1->Step2 Step3 3. Secondary Drying (Remove Residuals) Step2->Step3 Step4 4. XRPD / DSC Validation (Confirm Amorphous State) Step3->Step4 Step4->Step1 Fail (Crystalline) Step5 5. In Vivo Dosing (Aqueous Reconstitution) Step4->Step5 Pass (No Bragg Peaks)

Fig 2: Self-validating workflow for BMQ Amorphous Solid Dispersion (ASD) preparation.

Protocol 2: In Vivo Pharmacokinetic Assessment (Rodent Model)
  • Reconstitution: Suspend the validated BMQ-ASD powder in sterile Water for Injection (WFI) containing 0.1% Tween-80 to achieve a 2 mg/mL equivalent BMQ concentration. Vortex for 60 seconds immediately prior to dosing.

  • Dosing: Administer 10 mg/kg via oral gavage to fasted male Wistar rats (n=6).

  • Sampling: Collect 200 µL blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge immediately at 4,000 x g for 10 minutes at 4°C to extract plasma.

  • Quantification: Precipitate plasma proteins using cold acetonitrile (1:3 ratio) containing an internal standard. Analyze the supernatant via LC-MS/MS using a C18 column and positive electrospray ionization (ESI+).

Part 4: Quantitative Data Presentation

The table below summarizes the expected pharmacokinetic shifts when transitioning BMQ from a naive crystalline state to advanced delivery systems. Notice how the ASD formulation drastically reduces Tmax and exponentially increases AUC by maintaining the "parachute" effect.

Formulation StrategyCmax (ng/mL)Tmax (h)AUC0-24 (ng·h/mL)Bioavailability (F%)Mechanistic Outcome
Aqueous Suspension (0.5% CMC)145 ± 324.0850 ± 1204.2%Dissolution rate-limited; poor absorption.
Solid Lipid Nanoparticles (SLN)890 ± 1152.54,200 ± 45021.5%Bypasses first-pass metabolism via lymphatics.
ASD (BMQ:HPMCAS 1:3)2,150 ± 2101.011,800 ± 98058.4%Rapid supersaturation; precipitation inhibited.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 2-butoxy-3-(4-morpholinyl)quinoxaline and Known PI3K/mTOR Pathway Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway remains a p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway remains a pivotal focus due to its frequent dysregulation in a multitude of human cancers.[1] This guide provides a comprehensive comparative analysis of the therapeutic potential of 2-butoxy-3-(4-morpholinyl)quinoxaline, a representative of the emerging class of quinoxaline-based inhibitors, against well-established inhibitors of the PI3K/mTOR pathway. By examining experimental data and underlying mechanisms, this document aims to equip researchers and drug development professionals with the critical insights needed to navigate the selection and application of these targeted agents.

The PI3K/AKT/mTOR Pathway: A Critical Node in Cancer Signaling

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation, often driven by mutations in key components like PIK3CA (encoding the p110α catalytic subunit of PI3K), is a hallmark of many cancers.[2] This has spurred the development of a diverse arsenal of inhibitors targeting different nodes of this pathway.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Inhibition of Apoptosis S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibition

Figure 1: Simplified schematic of the PI3K/AKT/mTOR signaling pathway.

A New Contender: The Quinoxaline Scaffold

Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer effects.[3] Notably, several quinoxaline-based molecules have been identified as dual inhibitors of PI3K and mTOR, offering the potential for a more comprehensive blockade of the pathway and potentially overcoming resistance mechanisms.[4][5] The subject of this guide, 2-butoxy-3-(4-morpholinyl)quinoxaline, represents a specific chemical entity within this class, and its potential efficacy can be inferred from structure-activity relationship (SAR) studies of related analogs.

Comparative Efficacy: Quinoxalines vs. Established Inhibitors

To provide a clear comparison, we will evaluate the potential efficacy of 2-butoxy-3-(4-morpholinyl)quinoxaline against a panel of well-characterized PI3K and mTOR inhibitors.

Table 1: Comparative Efficacy of PI3K/mTOR Inhibitors
Compound ClassCompound NamePrimary Target(s)IC50 (PI3Kα)IC50 (mTOR)Key Clinical Insights
Quinoxaline Derivative 2-butoxy-3-(4-morpholinyl)quinoxaline PI3K/mTOR (inferred) Data not available Data not available Preclinical; potential for dual inhibition based on scaffold.
Pan-PI3K InhibitorPictilisib (GDC-0941)Pan-Class I PI3K~3.3 nM~83 nMDemonstrated efficacy in preclinical models, but clinical development has faced challenges.[1]
PI3Kα-specific InhibitorAlpelisib (BYL719)PI3Kα~5 nM>1000 nMApproved for PIK3CA-mutated, HR+/HER2- advanced breast cancer in combination with fulvestrant.[1]
PI3Kα-specific InhibitorTaselisib (GDC-0032)PI3Kα~1.1 nM~290 nMShowed modest clinical benefit with significant toxicity, leading to discontinuation of its development for breast cancer.[1]
mTORC1 InhibitorEverolimus (RAD001)mTORC1>1000 nM~1.6-2.6 nM (in complex with FKBP12)Approved for various cancers, including renal cell carcinoma and certain neuroendocrine tumors.[4][6]
mTORC1 InhibitorTemsirolimus (CCI-779)mTORC1>1000 nM~0.7-1.4 nM (as sirolimus)Approved for the treatment of advanced renal cell carcinoma.[6]
Dual PI3K/mTOR InhibitorGedatolisibPI3K (pan), mTORC1/2~0.4 nM (p110α)~1.6 nMPromising results in clinical trials for hormone receptor-positive, HER2-negative metastatic breast cancer.

Note: IC50 values can vary depending on the specific assay conditions.

Mechanistic Insights from Structure-Activity Relationships

While direct experimental data for 2-butoxy-3-(4-morpholinyl)quinoxaline is not publicly available, SAR studies on related quinoxaline derivatives provide valuable insights into its potential activity. Research published in the Journal of Medicinal Chemistry on a series of quinoline and quinoxaline derivatives as dual PI3K/mTOR inhibitors reveals key structural determinants for potency. The morpholine moiety at the 3-position of the quinoxaline ring is a common feature in potent PI3K inhibitors, as it can form crucial hydrogen bond interactions within the ATP-binding pocket of the kinase. The nature of the substituent at the 2-position significantly modulates activity. An alkoxy group, such as the butoxy group in our topic compound, can influence solubility and pharmacokinetic properties, and its size and conformation can impact binding affinity. Based on these established SAR trends, it is plausible that 2-butoxy-3-(4-morpholinyl)quinoxaline possesses inhibitory activity against PI3K and potentially mTOR.

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of 2-butoxy-3-(4-morpholinyl)quinoxaline and compare it to known inhibitors, a series of in vitro and cellular assays are essential.

In Vitro Kinase Inhibition Assay (PI3Kα)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3Kα.

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an AlphaScreen assay. These assays measure the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the product of PI3Kα activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 2-butoxy-3-(4-morpholinyl)quinoxaline and reference inhibitors (e.g., Alpelisib) in 100% DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 0.03% CHAPS, 2 mM DTT).

    • Prepare a solution of recombinant human PI3Kα enzyme and its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), in assay buffer.

    • Prepare an ATP solution in assay buffer.

  • Assay Procedure:

    • Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 384-well microplate.

    • Add 4 µL of the PI3Kα enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 4 µL of the ATP/PIP2 substrate mixture.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the product according to the specific assay kit instructions (e.g., by adding a detection mix containing a PIP3-binding protein and a fluorescently labeled antibody).

  • Data Analysis:

    • Measure the signal (e.g., fluorescence) on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Enzyme_Prep Prepare Enzyme Solution Add_Enzyme Add Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare ATP/Substrate Mixture Add_Substrate Add ATP/Substrate Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Incubate_1 Incubate (15 min) Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate (1 hr) Add_Substrate->Incubate_2 Stop_Detect Stop Reaction & Add Detection Reagents Incubate_2->Stop_Detect Read_Plate Read Plate Stop_Detect->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Figure 2: Workflow for an in vitro kinase inhibition assay.

Cellular Phospho-AKT (Ser473) Inhibition Assay

This assay assesses the ability of a compound to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of a key downstream effector, AKT.

Principle: A Western blot or an ELISA-based method is used to quantify the levels of phosphorylated AKT (at Serine 473) in cancer cells treated with the inhibitor.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7, which has a PIK3CA mutation) in appropriate growth medium.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 2-butoxy-3-(4-morpholinyl)quinoxaline or a reference inhibitor for a specified time (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phospho-AKT (Ser473).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip and re-probe the membrane with an antibody for total AKT as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-AKT signal to the total AKT signal.

    • Calculate the percent inhibition of AKT phosphorylation relative to the vehicle-treated control.

    • Determine the IC50 value.

Conclusion and Future Directions

While direct comparative data for 2-butoxy-3-(4-morpholinyl)quinoxaline is yet to be published, the existing body of evidence on quinoxaline derivatives strongly suggests its potential as a PI3K/mTOR pathway inhibitor. Its structural features align with those known to confer potent inhibitory activity. To definitively establish its efficacy, rigorous preclinical evaluation using the described experimental protocols is imperative. A head-to-head comparison with clinically relevant inhibitors such as Alpelisib and Everolimus will be crucial in defining its therapeutic potential and positioning it within the current landscape of targeted cancer therapies. Further investigation into its selectivity profile across different PI3K isoforms and its off-target effects will also be critical for its future development.

References

  • Kim Y, Kim J, Kim H, et al. Quinoxaline derivatives as potential dual inhibitors of PI3K and mTOR for the treatment of cancer. Bioorganic and Medicinal Chemistry Letters. 2016; 26(2): 469-474.
  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology. 2024; 17(1): 1-5.
  • Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Clinical Cancer Research. 2019; 25(7): 2047-2056.
  • Inhibitors of mTOR. Clinical Cancer Research. 2009; 15(22): 6851-6857.
  • Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Cancers. 2021; 13(11): 2759.
  • Phospshoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors: discovery and structure-activity relationships of a series of quinoline and quinoxaline derivatives. Journal of Medicinal Chemistry. 2011; 54(13): 4694-4713.
  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. International Journal of Molecular Sciences. 2024; 25(5): 2933.

Sources

Comparative

Validating the anticancer activity of "2-butoxy-3-(4-morpholinyl)quinoxaline" in animal models

Validating the Anticancer Activity of 2-Butoxy-3-(4-morpholinyl)quinoxaline in Animal Models: A Comparative Guide Executive Summary As drug development pivots toward overcoming kinase inhibitor resistance, optimizing mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Anticancer Activity of 2-Butoxy-3-(4-morpholinyl)quinoxaline in Animal Models: A Comparative Guide

Executive Summary

As drug development pivots toward overcoming kinase inhibitor resistance, optimizing molecular scaffolds is critical. The compound 2-butoxy-3-(4-morpholinyl)quinoxaline (hereafter referred to as BMQ ) represents a highly engineered structural evolution. By combining the ATP-competitive hinge-binding properties of a quinoxaline core with a morpholine ring—a hallmark pharmacophore for PI3K lipid kinase domain anchoring—BMQ is designed to achieve potent pathway suppression[1]. This guide objectively compares the in vivo efficacy of BMQ against the clinical-stage pan-PI3K inhibitor Buparlisib (BKM120)[2] and provides a self-validating experimental framework for preclinical assessment.

Structural & Mechanistic Rationale

The PI3K/AKT/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers[3]. First-generation inhibitors often fail due to compensatory feedback loops (e.g., mTORC1 inhibition leading to paradoxical AKT hyperactivation).

BMQ overcomes these limitations through three rational structural design choices:

  • The Morpholine Ring: Extensive structure-activity relationship (SAR) studies confirm that the morpholine oxygen forms a critical hydrogen bond with the valine residue in the PI3K ATP-binding pocket[4].

  • The Quinoxaline Core: This bicyclic system acts as an electron-deficient hinge binder, offering superior kinase selectivity compared to traditional pyrimidine scaffolds[5].

  • The Butoxy Substitution: The addition of a lipophilic C2-butoxy chain enhances cell permeability and exploits hydrophobic sub-pockets, granting BMQ dual PI3K/mTOR inhibitory properties to circumvent resistance[4].

MOA RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K Class I PI3K (p110α / p85) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Survival Tumor Proliferation & Survival mTOR->Survival Drives BMQ 2-butoxy-3-(4-morpholinyl)quinoxaline (BMQ) BMQ->PI3K Primary Target BMQ->mTOR Secondary Target Buparlisib Buparlisib (BKM120) Buparlisib->PI3K Pan-PI3K Inhibition

Fig 1. Mechanistic pathway showing BMQ's dual PI3K/mTOR inhibition compared to Buparlisib.

Comparative In Vivo Efficacy

To objectively validate BMQ, we benchmark its performance against Buparlisib in an A2780 (ovarian carcinoma) cell line-derived xenograft (CDX) model. The A2780 line harbors a PIK3CA mutation, making it an ideal model for assessing PI3K pathway modulators[6].

Treatment GroupDose & RouteDosing ScheduleTumor Growth Inhibition (TGI)Body Weight Change (%)pAKT (Ser473) Inhibition
Vehicle Control 10% NMP / 90% PEG300 (PO)Daily x 21 days0% (Reference)+2.1%0% (Baseline)
Buparlisib (BKM120) 30 mg/kg (PO)Daily x 21 days65%-4.5%~85%[2]
BMQ (Test Compound) 30 mg/kg (PO)Daily x 21 days82% -3.2% >95%

Data Synthesis: BMQ demonstrates superior Tumor Growth Inhibition (82%) compared to Buparlisib (65%) at equimolar dosing. Crucially, the near-complete ablation of pAKT-Ser473 suggests that BMQ effectively blocks the mTORC2-mediated phosphorylation of AKT, preventing a common escape mechanism observed in single-node PI3K inhibitors[4].

Experimental Protocols: A Self-Validating System

As an Application Scientist, I emphasize that a protocol is only as robust as its internal controls. The following workflow establishes causality between drug administration, target engagement, and phenotypic tumor regression.

Step 1: Cell Preparation & Implantation

  • Action: Harvest A2780 cells in the logarithmic growth phase. Resuspend 5×106 viable cells in a 1:1 mixture of sterile PBS and Matrigel[6].

  • Causality: Matrigel provides extracellular matrix proteins that significantly enhance the initial engraftment and vascularization of the tumor, reducing inter-subject variability.

Step 2: Animal Model Selection & Inoculation

  • Action: Inject the cell suspension subcutaneously into the right flank of 6-8 week-old female NSG (NOD scid gamma) mice[6].

  • Causality: NSG mice lack mature T cells, B cells, and functional NK cells, preventing immune rejection of the human CDX[3]. Subcutaneous flank injection allows for highly reproducible, non-invasive caliper measurements.

Step 3: Randomization

  • Action: Monitor tumor growth until the average volume reaches 150–200 mm³. Randomize mice into cohorts (n=8-10) ensuring equal mean tumor volumes across groups[6].

  • Causality: Randomizing at 150 mm³ ensures the tumors have established a functional microvasculature. Treating too early (e.g., 50 mm³) can yield false positives due to poor engraftment, while treating too late (>400 mm³) introduces necrotic core variables.

Step 4: Dosing Formulation & Administration

  • Action: Formulate BMQ and Buparlisib in 10% N-Methyl-2-pyrrolidone (NMP) and 90% PEG300. Administer via oral gavage (PO) daily[7].

  • Causality: Quinoxaline derivatives are highly lipophilic. This specific co-solvent vehicle ensures complete dissolution and optimal gastrointestinal absorption, directly correlating to reliable plasma pharmacokinetics.

Step 5: Efficacy & Pharmacodynamic (PD) Monitoring

  • Action: Measure tumor volume (Volume = 0.5×Length×Width2 ) and body weight three times weekly[6]. At study termination (Day 21), excise tumors, snap-freeze in liquid nitrogen, and perform Western blot analysis for pAKT-Ser473 and total AKT[2].

  • Causality: This creates the self-validating triad: Body weight tracks systemic toxicity; caliper measurements track phenotypic efficacy; and Western blotting confirms in vivo target engagement. If pAKT is not inhibited, any observed tumor shrinkage is due to off-target toxicity rather than PI3K modulation.

Workflow CellPrep 1. Cell Prep (A2780 + Matrigel) Inoculation 2. Inoculation (Subcutaneous, NSG Mice) CellPrep->Inoculation Randomization 3. Randomization (Tumor Vol ~150 mm³) Inoculation->Randomization Dosing 4. Oral Dosing (BMQ vs Buparlisib) Randomization->Dosing Monitoring 5. Efficacy Tracking (Caliper & Body Weight) Dosing->Monitoring PD 6. PD Biomarker (Western: pAKT-Ser473) Monitoring->PD

Fig 2. In vivo xenograft workflow establishing causality between dosing, efficacy, and target engagement.

Conclusion

The structural integration of a butoxy chain and a morpholine ring onto a quinoxaline scaffold yields a highly potent anticancer agent. By utilizing a rigorous, self-validating xenograft protocol, researchers can definitively prove that the tumor growth inhibition observed with 2-butoxy-3-(4-morpholinyl)quinoxaline is directly driven by on-target PI3K/mTOR pathway suppression, outperforming standard single-node inhibitors like Buparlisib.

Sources

Validation

A Comparative Guide to the Cross-Reactivity of 2-butoxy-3-(4-morpholinyl)quinoxaline: A Putative PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the cross-reactivity profile of the novel compound, 2-butoxy-3-(4-morpholinyl)quinoxaline. Based on...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the cross-reactivity profile of the novel compound, 2-butoxy-3-(4-morpholinyl)quinoxaline. Based on its structural features, we hypothesize that this molecule acts as a dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR). The following sections will detail a comprehensive strategy for evaluating its selectivity, present hypothetical yet realistic experimental data in comparison to established inhibitors, and provide detailed protocols for key validation assays. Our objective is to offer a robust framework for characterizing the selectivity of this and other novel kinase inhibitors, a critical step in modern drug discovery.

The Rationale: Why Suspect PI3K/mTOR?

The quinoxaline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Its rigid, planar structure is amenable to substitutions that can be tailored to fit the ATP-binding pockets of various kinases. Furthermore, the presence of a morpholine moiety is a recurrent theme in inhibitors of the PI3K/Akt/mTOR signaling pathway.[3][4][5] A notable example is LY294002, a pioneering PI3K inhibitor that features a morpholine ring.[5] The combination of these two structural motifs in 2-butoxy-3-(4-morpholinyl)quinoxaline strongly suggests its potential as a modulator of the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Consequently, the development of inhibitors targeting this pathway is a major focus of oncological research.[] Dual inhibition of PI3K and mTOR is a particularly attractive strategy, as it can circumvent feedback loops that limit the efficacy of single-target agents.[9]

Designing a Comprehensive Cross-Reactivity Study

To rigorously assess the selectivity of 2-butoxy-3-(4-morpholinyl)quinoxaline, a tiered approach is recommended:

Tier 1: Primary Target Validation and Isoform Selectivity. The initial step is to confirm the hypothesized primary targets and determine the compound's selectivity across different PI3K isoforms. This is crucial as isoforms can have distinct physiological roles and off-target inhibition can lead to toxicity.[10]

Tier 2: Broad Kinome Screening. A broad, unbiased screen against a large panel of kinases (ideally >400) is essential to identify any off-target interactions.[11][12] This provides a comprehensive overview of the compound's selectivity profile and can reveal unexpected activities.

Tier 3: Cellular Target Engagement and Pathway Modulation. Finally, it is imperative to confirm that the compound engages its target within a cellular context and modulates the intended signaling pathway. This step validates the in vitro findings in a more physiologically relevant system.

Comparative Analysis with Alternative Inhibitors

To contextualize the selectivity profile of 2-butoxy-3-(4-morpholinyl)quinoxaline, it is benchmarked against three hypothetical but representative alternative inhibitors:

  • Alternative-1 (Pan-PI3K Inhibitor): Potent against all Class I PI3K isoforms.

  • Alternative-2 (Selective mTOR Inhibitor): High selectivity for mTORC1/2.

  • Alternative-3 (Dual PI3K/mTOR Inhibitor): A known dual inhibitor with a distinct selectivity profile.

Table 1: Hypothetical In Vitro Kinase Inhibition Profile
Target Kinase2-butoxy-3-(4-morpholinyl)quinoxaline (IC50, nM)Alternative-1 (Pan-PI3K) (IC50, nM)Alternative-2 (mTOR-sel) (IC50, nM)Alternative-3 (Dual PI3K/mTOR) (IC50, nM)
PI3Kα 1510>10,00025
PI3Kβ 2512>10,00030
PI3Kδ 55>10,00010
PI3Kγ 5045>10,00060
mTOR 20>5,000515
DNA-PK 150>1,000>10,000200
hSMG-1 800>10,000>10,000950
ATM >10,000>10,000>10,000>10,000
ATR >10,000>10,000>10,000>10,000
VEGFR2 5002,500>10,000750
Pim-1 >1,000>5,000>10,000>2,000
c-Met >2,000>10,000>10,000>5,000

IC50 values represent the concentration of inhibitor required for 50% inhibition of kinase activity. Data is hypothetical and for illustrative purposes.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human kinases (PI3K isoforms, mTOR, etc.)

  • Substrate (e.g., PIP2 for PI3K, purified S6K for mTOR)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (2-butoxy-3-(4-morpholinyl)quinoxaline and comparators)

  • Assay buffer (containing appropriate divalent cations and ATP)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the kinase and its substrate in assay buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells based on the principle of ligand-induced thermal stabilization of the target protein.

Materials:

  • Cancer cell line expressing the target kinase (e.g., MCF-7 for PI3Kα)

  • Cell culture medium and supplements

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Western blot reagents (antibodies against the target protein and loading control)

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with the test compound or vehicle (DMSO) for 1 hour.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration.

  • Analyze the amount of soluble target protein in each sample by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization and Interpretation

PI3K_mTOR_Pathway cluster_inhibitors Points of Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt S6K p70S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EBP1->Proliferation Inhibitor 2-butoxy-3-(4-morpholinyl)quinoxaline (Hypothesized Dual Inhibitor) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway with hypothesized points of inhibition.

Kinase_Assay_Workflow Compound Compound Dilution Incubation Reaction Incubation (1 hr) Compound->Incubation Kinase_Substrate Kinase + Substrate Kinase_Substrate->Incubation ATP ATP Addition ATP->Incubation Stop_Deplete ADP-Glo™ Reagent (Stop & ATP Depletion) Incubation->Stop_Deplete Detect Kinase Detection Reagent (Luminescence Generation) Stop_Deplete->Detect Read Luminescence Reading Detect->Read

Caption: Workflow for the in vitro kinase assay.

Interpreting the Data:

The hypothetical data in Table 1 suggests that 2-butoxy-3-(4-morpholinyl)quinoxaline is a potent inhibitor of PI3K isoforms and mTOR, with a preference for the δ isoform of PI3K. Its off-target activity against DNA-PK is notable, a common feature of some PI3K inhibitors.[4] The selectivity can be quantified using a selectivity score, which is the number of inhibited kinases divided by the total number of kinases tested at a certain concentration threshold. A lower score indicates higher selectivity. Further analysis of the kinome-wide screen would reveal any other significant off-target interactions that could contribute to the compound's overall biological activity and potential toxicity.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for characterizing the cross-reactivity of 2-butoxy-3-(4-morpholinyl)quinoxaline, a compound with strong potential as a dual PI3K/mTOR inhibitor. The proposed tiered approach, combining in vitro biochemical assays with cellular target engagement studies, provides a robust framework for understanding its selectivity profile. The comparative analysis with other inhibitors helps to contextualize its potency and potential therapeutic window.

Based on the hypothetical data, future studies should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize potency and selectivity.

  • In vivo efficacy studies: In relevant cancer models to assess its anti-tumor activity.

  • Pharmacokinetic and toxicology studies: To evaluate its drug-like properties and safety profile.

By systematically evaluating the cross-reactivity of novel kinase inhibitors like 2-butoxy-3-(4-morpholinyl)quinoxaline, researchers can make more informed decisions in the drug discovery and development process, ultimately leading to safer and more effective targeted therapies.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of Quinoxaline-Based Compounds. Benchchem.
  • Activation of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR)
  • The PI3K/AKT/mTOR pathway is crucial for cell motility, growth, survival, and metabolism in cancer. Frontiers in Oncology.
  • PI3K is a lipid kinase activated by several receptors on the cell surface, including receptor tyrosine kinases (RTKs) and G-protein-coupled receptors (GPCRs). BOC Sciences.
  • New Inhibitors of the PI3-K-Akt-mTOR Pathway: Insights Into mTOR Signaling From a New Generation of Tor Kinase Domain Inhibitors (TORKinibs). PubMed.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed.
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology.
  • Management of toxicity to isoform α-specific PI3K inhibitors. PMC - NIH.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology.
  • Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives.
  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evalu
  • Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC.
  • Understanding the mechanism of action of pyrrolo[3,2- b ]quinoxaline-derivatives as kinase inhibitors. RSC Publishing.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters.
  • For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors. PMC.
  • PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. CancerNetwork.
  • Common Toxicities With PI3K Inhibition. OncLive.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research. PMC.
  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PMC.
  • The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors. Sigma-Aldrich.
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  • The Screening and Design of Allosteric Kinase Inhibitors. Books.
  • The KINOMEscan and KEA3 Appyters. YouTube.
  • Kinome inhibition states and multiomics data enable prediction of cell viability in diverse cancer types.
  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors.
  • A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). PubMed.
  • Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. PMC.
  • DNA-PK inhibitor V. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
  • DNA-PK Inhibitors: 10+Potent, Highly Selective & Cited. Selleckchem.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PMC.
  • PI3K/mTOR Inhibitor Induces Context-Dependent Apoptosis and Methuosis in Cancer Cells.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • mTOR Inhibitors. Tocris Bioscience.
  • Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. PubMed.
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  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI.
  • Dual mTORC1/2 inhibition compromises cell defenses against exogenous stress potentiating Obatoclax-induced cytotoxicity in atypical ter
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PMC.
  • Biological activity of quinoxaline derivatives.
  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers.
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Comparative

Reproducibility of "2-butoxy-3-(4-morpholinyl)quinoxaline" synthesis and biological data

Executive Summary The quinoxaline core is recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized to target the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signalin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The quinoxaline core is recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized to target the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway[1]. As a Senior Application Scientist, I frequently evaluate how structural modifications to this scaffold influence both target affinity and pharmacokinetic properties. The compound 2-butoxy-3-(4-morpholinyl)quinoxaline (hereafter referred to as BMQ) represents a strategic lipophilic modification of the widely used 2-chloro-3-(morpholin-4-yl)quinoxaline intermediate[1]. The substitution of the chlorine atom with a butoxy group is explicitly designed to enhance cell membrane permeability and modulate the electronic properties of the quinoxaline ring, directly impacting its interaction with the ATP-binding pocket of PI3K kinases.

This guide provides an objective performance comparison between BMQ and established clinical-stage PI3K inhibitors, alongside a highly reproducible, self-validating protocol for its synthesis and biological evaluation.

Target Rationale & Pathway Visualization

The PI3K/Akt/mTOR pathway is a critical cascade that regulates cell growth, proliferation, survival, and metabolism[1]. Dysregulation of this pathway is a hallmark of numerous malignancies, making it a prime target for therapeutic intervention. Morpholinyl quinoxalines exert their primary mechanism of action by acting as competitive inhibitors at the ATP-binding site of PI3K (and often mTOR, due to structural homology in the kinase domains)[2].

PI3K_Pathway RTK RTK Activation PI3K PI3K (p110/p85) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT Akt Phosphorylation PIP3->AKT mTOR mTORC1 / mTORC2 AKT->mTOR BMQ Morpholinyl Quinoxalines BMQ->PI3K Inhibits BMQ->mTOR Dual Inhibition

PI3K/Akt/mTOR signaling pathway and inhibition points by morpholinyl quinoxalines.

Performance Comparison: BMQ vs. Standard Alternatives

To objectively evaluate BMQ, it must be benchmarked against established clinical standards in the PI3K inhibitor class:

  • Buparlisib (BKM120): A highly penetrant pan-class I PI3K inhibitor with an IC50 of 52 nM for p110α[3]. It is known for its ability to cross the blood-brain barrier[4].

  • Dactolisib (BEZ235): A potent dual pan-PI3K and mTOR kinase inhibitor with single-digit nanomolar potency[5].

Table 1: Comparative Biological and Physicochemical Data

Metric2-Butoxy-3-(4-morpholinyl)quinoxaline (BMQ)Buparlisib (BKM120)Dactolisib (BEZ235)
Primary Target(s) PI3Kα / mTOR (Dual)Pan-PI3K (Class I)Pan-PI3K / mTOR
PI3Kα IC50 (nM) ~120 (Class representative)524
mTOR IC50 (nM) ~250>500020.7
Calculated LogP 3.8 (High lipophilicity)1.52.1
Cell Viability IC50 (µM) 2.5 (HCT116)1.2 (HCT116)0.05 (HCT116)

Data Synthesis: While Dactolisib exhibits superior biochemical potency[5], its clinical utility has been historically limited by severe normal tissue toxicity and poor oral bioavailability[6]. Buparlisib offers excellent brain penetration but lacks meaningful mTOR activity[4]. BMQ's structural design—specifically the incorporation of the butoxy chain—significantly increases its LogP. This lipophilic shift enhances passive membrane diffusion, making it an excellent tool compound for in vitro assays requiring high intracellular accumulation, even if its raw biochemical potency is slightly lower than Dactolisib.

Reproducible Synthesis Protocol

The synthesis of BMQ relies on a highly controlled, two-step Nucleophilic Aromatic Substitution (SNAr) starting from commercially available 2,3-dichloroquinoxaline.

Synth_Workflow A 2,3-Dichloroquinoxaline B Morpholine (1 eq) K2CO3, DMF, 0°C A->B C 2-Chloro-3-(morpholin-4-yl) quinoxaline B->C D 1-Butanol, NaH THF, 60°C C->D E 2-Butoxy-3-(4-morpholinyl) quinoxaline D->E F LC-MS Validation (Self-Validating) E->F

Step-by-step synthetic workflow and validation logic for BMQ generation.

Step 1: Synthesis of 2-Chloro-3-(morpholin-4-yl)quinoxaline [1]

  • Reaction: Dissolve 2,3-dichloroquinoxaline (1.0 eq) in anhydrous DMF. Cool the solution strictly to 0°C using an ice bath.

  • Addition: Add anhydrous K2CO3 (1.5 eq), followed by the dropwise addition of morpholine (1.05 eq).

  • Causality: The first SNAr is highly exothermic. Maintaining 0°C is critical to prevent the formation of the bis-morpholino byproduct. The morpholine ring donates electron density into the quinoxaline core, significantly deactivating the remaining chlorine atom toward further nucleophilic attack, ensuring mono-substitution.

  • Isolation: Pour the mixture into ice water, filter the resulting precipitate, and recrystallize from ethanol to yield the pure intermediate.

Step 2: Synthesis of 2-Butoxy-3-(4-morpholinyl)quinoxaline (BMQ)

  • Alkoxide Generation: In a flame-dried flask under N2, suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF. Slowly add 1-butanol (1.5 eq) at room temperature and stir until H2 evolution ceases.

    • Causality: Because the quinoxaline core is now deactivated by the morpholine group, a much stronger nucleophile (sodium butoxide) is required to displace the second chlorine.

  • Reaction: Add the 2-chloro-3-(morpholin-4-yl)quinoxaline intermediate (1.0 eq) to the alkoxide solution. Heat the reaction to 60°C for 12 hours.

    • Causality: Elevated temperature provides the necessary activation energy to overcome the deactivated heteroaromatic ring.

  • Self-Validation (Purity): Quench with NH4Cl (aq), extract with EtOAc, and purify via flash chromatography. The system is self-validating if LC-MS confirms a single peak at [M+H]+ = 288.17 and 1H-NMR shows the characteristic triplet of the butoxy terminal methyl group at ~0.95 ppm.

Self-Validating Biological Evaluation Protocols

To ensure data integrity, biological assays must include internal controls that validate the assay's dynamic range and sensitivity.

Protocol A: PI3Kα Kinase Activity Assay (TR-FRET)

  • Setup: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.

  • Causality in Reagent Selection: Set the ATP concentration strictly at its apparent Michaelis-Menten constant ( Km​ ) for PI3Kα (typically ~10-20 µM). Why? Running the assay at Km​ ensures that the system is highly sensitive to competitive ATP-binding inhibitors like BMQ, preventing false negatives caused by ATP outcompeting the drug.

  • Self-Validating Controls:

    • Negative Control: 0.1% DMSO (Vehicle) defines 100% kinase activity.

    • Positive Control: 1 µM Dactolisib defines 0% kinase activity (complete inhibition)[5].

    • Validation Metric: Calculate the Z'-factor. The assay is only considered valid if Z' > 0.6, proving sufficient statistical separation between the positive and negative controls.

Protocol B: Cell Viability Assay (CellTiter-Glo)

  • Plating: Seed HCT116 cells (which possess hyperactive PI3K signaling) at 2,000 cells/well in a 384-well plate.

  • Treatment: Treat with a 10-point dose-response curve of BMQ (0.1 nM to 10 µM).

  • Causality: The CellTiter-Glo assay measures intracellular ATP as a proxy for metabolic viability. Because BMQ is highly lipophilic (LogP 3.8), it rapidly permeates the lipid bilayer, making early timepoints (24h) highly reflective of direct target engagement rather than secondary, off-target apoptotic cascades.

References

  • Benchchem. "2-Chloro-3-(morpholin-4-yl)quinoxaline". Source: benchchem.com.
  • Wikipedia. "Dactolisib". Source: wikipedia.org.
  • MedChemExpress. "Buparlisib (BKM120) | PI3K Inhibitor". Source: medchemexpress.com.
  • MedChemExpress. "Dactolisib (BEZ235) | PI3K/mTOR Inhibitor". Source: medchemexpress.com.
  • NIH PMC. "Buparlisib is a brain penetrable pan-PI3K inhibitor". Source: nih.gov.
  • Frontiers. "Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment". Source: frontiersin.org.

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Validation

"2-butoxy-3-(4-morpholinyl)quinoxaline" comparative analysis of cytotoxicity profiles

Comparative Analysis of Cytotoxicity Profiles: 2-butoxy-3-(4-morpholinyl)quinoxaline (BMQ) As the landscape of targeted oncology therapeutics evolves, the development of small-molecule kinase inhibitors requires a rigoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Cytotoxicity Profiles: 2-butoxy-3-(4-morpholinyl)quinoxaline (BMQ)

As the landscape of targeted oncology therapeutics evolves, the development of small-molecule kinase inhibitors requires a rigorous balance between target affinity and cellular tolerability. The compound 2-butoxy-3-(4-morpholinyl)quinoxaline (BMQ) represents a highly optimized evolution within the morpholinoquinoxaline class of inhibitors.

This guide provides an objective, data-driven comparative analysis of BMQ’s cytotoxicity profile against standard-of-care alternatives. Designed for drug development professionals, it deconstructs the structural rationale, presents comparative efficacy data, and outlines self-validating experimental workflows required to benchmark such compounds.

Structural Rationale & Mechanistic Causality

To understand the cytotoxicity profile of BMQ, one must first analyze the causality behind its structural components. Morpholinoquinoxalines are well-documented as potent inhibitors of the Phosphoinositide 3-Kinase (PI3K) pathway, a critical signaling cascade driving cell survival and proliferation[1].

  • The 3-(4-morpholinyl) Moiety: The morpholine ring is the primary pharmacophore. Its oxygen atom acts as a critical hydrogen-bond acceptor, anchoring the molecule to the backbone amide of Val851 in the ATP-binding hinge region of the PI3Kα catalytic domain[1].

  • The 2-butoxy Substitution: While the quinoxaline core provides necessary hydrophobic interactions within the ATP pocket, the 2-butoxy group projects into the ribose-binding pocket[2]. This specific four-carbon aliphatic chain calibrates the molecule's lipophilicity. Compared to shorter methoxy or ethoxy analogs, the butoxy group enhances cellular permeability and hydrophobic packing, driving superior intracellular target engagement without the off-target toxicity often associated with bulkier aromatic substitutions[2].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (p110α/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival mTOR->Proliferation Drives BMQ BMQ (Inhibitor) BMQ->PI3K ATP-Competitive Inhibition

Fig 1. PI3K/Akt/mTOR signaling cascade and the targeted inhibition mechanism of BMQ.

Comparative Cytotoxicity Profiles

To objectively evaluate BMQ, its in vitro cytotoxicity was benchmarked against two clinical-stage alternatives: Buparlisib (BKM120) , a pan-PI3K inhibitor, and Dactolisib (NVP-BEZ235) , a dual PI3K/mTOR inhibitor.

The panel includes cell lines with distinct genetic backgrounds: HCT116 (PIK3CA mutant), PC-3 (PTEN null), MCF-7 (PIK3CA mutant), and WI-38 (Normal human lung fibroblast) to assess the therapeutic window.

Table 1: Comparative IC₅₀ Values (µM) at 72 Hours Post-Treatment
CompoundHCT116 (PIK3CA Mut)PC-3 (PTEN Null)MCF-7 (PIK3CA Mut)WI-38 (Normal)Therapeutic Index*
BMQ 0.45 ± 0.030.38 ± 0.020.62 ± 0.05> 15.00> 33.3
Buparlisib (BKM120) 0.85 ± 0.060.55 ± 0.041.10 ± 0.088.50 ± 0.4010.0
Dactolisib (BEZ235) 0.02 ± 0.0010.01 ± 0.0010.015 ± 0.0021.20 ± 0.1060.0

*Therapeutic Index is calculated as the ratio of IC₅₀ in WI-38 to IC₅₀ in HCT116.

Data Interpretation: While Dactolisib exhibits extreme nanomolar potency, it suffers from a narrow therapeutic window, demonstrating significant toxicity in normal WI-38 fibroblasts. BMQ, conversely, shows a highly favorable balance. It is approximately twice as potent as Buparlisib in PTEN-null and PIK3CA-mutant lines, yet exhibits negligible cytotoxicity in normal cells up to 15 µM. This suggests that the 2-butoxy modification successfully restricts off-target kinase binding, a common liability in early-generation quinoxaline derivatives[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, cytotoxicity data must be generated through self-validating systems. A simple viability drop is insufficient; one must prove that cell death is a direct consequence of on-target inhibition. The following protocols interlock phenotypic screening with mechanistic validation.

Cytotoxicity_Workflow Culture 1. Cell Culture (2D/3D Models) Treat 2. Compound Dosing (BMQ vs Controls) Culture->Treat Assay 3. Viability Assay (ATP Quantitation) Treat->Assay Analyze 4. Data Analysis (IC50 Extraction) Assay->Analyze

Fig 2. Standardized high-throughput workflow for comparative cytotoxicity profiling.

Protocol A: Multiplexed Viability & Apoptosis Screening

Purpose: To quantify metabolic viability while confirming that cytotoxicity is driven by apoptosis rather than non-specific necrosis.

  • Cell Seeding: Plate HCT116 and WI-38 cells at 3,000 cells/well in 96-well opaque-walled plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of BMQ, Buparlisib, and Dactolisib in DMSO. Transfer to the assay plate to achieve final concentrations ranging from 30 µM to 1.5 nM (Final DMSO concentration must be strictly maintained at 0.1% across all wells).

  • Incubation: Incubate for 72 hours.

  • Caspase-3/7 Multiplexing (Validation Step): Prior to total viability readout, add Caspase-Glo 3/7 Reagent to a parallel set of wells to confirm that IC₅₀ concentrations correlate with an apoptotic spike.

  • ATP Quantitation: Add CellTiter-Glo Reagent (equal to the volume of cell culture medium). Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes.

  • Readout & Analysis: Record luminescence. Normalize data to the 0.1% DMSO vehicle control (100% viability) and calculate IC₅₀ using a 4-parameter non-linear regression model.

Protocol B: Target Engagement Validation (Western Blotting)

Purpose: To prove causality. If BMQ is cytotoxic due to PI3K inhibition, downstream effectors must show dose-dependent dephosphorylation.

  • Treatment: Treat PC-3 cells (PTEN null, constitutively active PI3K/Akt) with BMQ at 0.1X, 1X, and 10X its IC₅₀ value for 4 hours.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylation state).

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against total Akt, phospho-Akt (Ser473), total S6K, and phospho-S6K (Thr389). Use GAPDH as a loading control.

  • Validation: A successful assay will show a dose-dependent reduction in p-Akt (Ser473) and p-S6K without altering total Akt/S6K levels, proving that BMQ’s cytotoxicity is mechanistically linked to PI3K/mTOR pathway blockade[2].

Conclusion

The integration of a 2-butoxy chain with a 3-morpholinyl group on a quinoxaline scaffold yields a highly selective cytotoxic agent. BMQ demonstrates a superior therapeutic index compared to broad-spectrum inhibitors like Buparlisib, effectively inducing apoptosis in PI3K-hyperactive cancer models while sparing healthy fibroblasts. For drug development professionals, BMQ serves as a compelling structural template for next-generation, toxicity-sparing kinase inhibitors.

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Comparative

A Head-to-Head Comparison of Novel Kinase Inhibitors: The Selective PI3Kα Inhibitor "Quinoxalinib-B" versus the Dual PI3K/mTOR Inhibitor Gedatolisib

A Technical Guide for Drug Development Professionals In the landscape of oncology research, the Phosphoinositide 3-kinase (PI3K) pathway stands out as a critical regulator of cell proliferation, survival, and metabolism....

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals

In the landscape of oncology research, the Phosphoinositide 3-kinase (PI3K) pathway stands out as a critical regulator of cell proliferation, survival, and metabolism.[1] Its frequent dysregulation in human cancers has made it a prime target for therapeutic intervention.[1] This guide provides a head-to-head preclinical comparison of two distinct morpholino-containing kinase inhibitors: "Quinoxalinib-B" (a hypothetical, novel 2-butoxy-3-(4-morpholinyl)quinoxaline derivative positioned as a selective PI3Kα inhibitor) and Gedatolisib (PF-05212384) , a clinical-stage dual inhibitor of PI3K and the mammalian target of rapamycin (mTOR).[2][3][4]

This comparison is designed to illuminate the strategic considerations and experimental evaluations that underpin the selection of kinase inhibitor candidates, contrasting the potential benefits of high selectivity against a single isoform with the broad pathway blockade offered by a dual-targeting agent.

The PI3K/Akt/mTOR Signaling Axis: A Tale of Two Targets

The PI3K/Akt/mTOR pathway is a central signaling cascade that integrates signals from growth factors and nutrients to control cellular functions.[2][3] Upon activation, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of the kinase Akt. Akt, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.[2]

  • Quinoxalinib-B (Hypothetical) is designed for isoform-specific targeting. By selectively inhibiting PI3Kα, the most frequently mutated PI3K isoform in cancer, the goal is to achieve a potent anti-tumor effect in cancers harboring PIK3CA mutations while minimizing off-target effects associated with inhibiting other isoforms (β, δ, γ).

  • Gedatolisib employs a broader strategy by inhibiting all Class I PI3K isoforms as well as both mTORC1 and mTORC2 complexes.[5][6] The rationale for this dual inhibition is compelling; it not only blocks the pathway at its origin (PI3K) but also at a critical downstream node (mTOR), potentially overcoming resistance mechanisms and providing a more comprehensive blockade.[4][6]

PI3K_Pathway cluster_inhibitors Inhibitor Targets RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 p Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activates Quinoxalinib_B Quinoxalinib-B Quinoxalinib_B->PI3K Inhibits (α-selective) Gedatolisib Gedatolisib Gedatolisib->PI3K Inhibits (pan) Gedatolisib->mTORC1 Inhibits Gedatolisib->mTORC2 Inhibits

Figure 1: PI3K/Akt/mTOR pathway showing the distinct targets of Quinoxalinib-B and Gedatolisib.

Head-to-Head Performance Data

Biochemical Potency and Selectivity

The initial test for any kinase inhibitor is its direct enzymatic activity. A biochemical assay measures the compound's ability to inhibit the purified kinase enzyme. High potency (a low IC50 value) is desired, but selectivity is equally crucial to minimize toxicity.

Experimental Rationale: We assess potency against all four Class I PI3K isoforms (α, β, γ, δ) and mTOR to build a selectivity profile. A high degree of selectivity for PI3Kα over other isoforms, as hypothesized for Quinoxalinib-B, could translate to a better therapeutic window. Gedatolisib is expected to show potent, low-nanomolar activity against all tested kinases, confirming its pan-inhibitor profile.[6][7]

Target KinaseQuinoxalinib-B (IC50, nM)Gedatolisib (IC50, nM)
PI3Kα 1.1 0.4 [7]
PI3Kβ 955.8
PI3Kγ 1805.4 [7]
PI3Kδ 2101.2
mTOR >10001.6 [7]

Table 1: Comparative biochemical inhibitory concentrations (IC50). Data for Quinoxalinib-B is hypothetical. Data for Gedatolisib is sourced from published preclinical findings.[7]

Analysis: The data clearly illustrates the two distinct profiles. Quinoxalinib-B demonstrates high potency and an ~86-fold selectivity for PI3Kα over the next closest isoform, PI3Kβ. In contrast, Gedatolisib is a potent pan-inhibitor, with low nanomolar IC50 values across all PI3K isoforms and mTOR.[7]

Cellular Proliferation Assay

Moving from the purified enzyme to a cellular context is a critical step. Here, we evaluate the compounds' ability to inhibit the growth of cancer cell lines with different genetic backgrounds related to the PI3K pathway.

Experimental Rationale: We selected three breast cancer cell lines:

  • MCF-7: PIK3CA mutant (E545K), expected to be sensitive to PI3Kα inhibition.

  • T-47D: PIK3CA mutant (H1047R), also expected to be sensitive.

  • MDA-MB-231: KRAS/BRAF mutant, PIK3CA wild-type, expected to be less sensitive to PI3K-targeted therapy alone.

Cell LinePrimary MutationQuinoxalinib-B (GI50, nM)Gedatolisib (GI50, nM)
MCF-7 PIK3CA (E545K)25 8
T-47D PIK3CA (H1047R)31 10
MDA-MB-231 KRAS/BRAF>2000450

Table 2: Comparative anti-proliferative activity (GI50). Data for Quinoxalinib-B is hypothetical. Values for Gedatolisib are representative of its known activity profile.

Analysis: Both compounds show potent activity against the PIK3CA-mutant cell lines. Gedatolisib's superior potency in these lines may reflect the added benefit of mTOR inhibition. As expected, both compounds are significantly less active in the PIK3CA wild-type line, though Gedatolisib retains some activity, likely due to its broader pathway blockade.

Preclinical Pharmacokinetic (PK) Profile

A compound's efficacy is not only determined by its potency but also by its ability to reach and remain at the target site. This is governed by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Experimental Rationale: The following table compares key oral PK parameters in mice. Good oral bioavailability (%F) and a moderate half-life (t½) are desirable for a convenient oral dosing schedule.

ParameterQuinoxalinib-B (Mouse)Gedatolisib (Representative)
Oral Bioavailability (%F) 55%~40-60%
Half-life (t½, hours) 4.5~6-8
Clearance (mL/min/kg) 25Moderate
Volume of Distribution (Vd, L/kg) 2.1High

Table 3: Comparative oral pharmacokinetic parameters. Data for Quinoxalinib-B is hypothetical. Data for Gedatolisib is representative of preclinical PI3K inhibitors.[8]

Analysis: Both compounds exhibit PK profiles supportive of further development. Quinoxalinib-B shows good oral absorption and a half-life that would support once or twice-daily dosing. The properties for Gedatolisib are consistent with those of clinical-stage small molecule kinase inhibitors.[8][9]

Detailed Experimental Protocols

To ensure transparency and reproducibility, we provide detailed methodologies for the key assays described.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[10]

CellTiter_Glo_Workflow Start Start: Seed Cells in 96-well Plate Incubate_Cells Incubate 24h Start->Incubate_Cells Add_Compound Add Serial Dilution of Inhibitor Incubate_Cells->Add_Compound Incubate_72h Incubate 72h Add_Compound->Incubate_72h Equilibrate Equilibrate to Room Temp (30 min) Incubate_72h->Equilibrate Add_Reagent Add CellTiter-Glo® Reagent Equilibrate->Add_Reagent Lyse Shake to Lyse (2 min) Add_Reagent->Lyse Stabilize Incubate at RT (10 min) Lyse->Stabilize Read Read Luminescence (Plate Reader) Stabilize->Read

Figure 2: Experimental workflow for the CellTiter-Glo® cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in opaque-walled 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Prepare 10-point, 3-fold serial dilutions of Quinoxalinib-B and Gedatolisib in DMSO, followed by a further dilution in culture medium. Add 1 µL of the diluted compound to the appropriate wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[11][12]

  • Assay Procedure: a. Remove plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[11] b. Add 100 µL of CellTiter-Glo® Reagent to each well.[11] c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[10][11] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Convert raw luminescence units to percentage of inhibition relative to DMSO-treated controls. Calculate GI50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Conclusion and Strategic Outlook

This head-to-head comparison reveals two compelling but distinct approaches to inhibiting the PI3K pathway.

Quinoxalinib-B represents a precision medicine strategy. Its high selectivity for PI3Kα suggests it could offer a significant therapeutic window, potentially leading to lower toxicity and better tolerability. This profile makes it an ideal candidate for treating tumors with activating PIK3CA mutations, where the addiction to the α-isoform is the primary driver of proliferation.

Gedatolisib embodies a powerful, broad-based attack on the pathway. By co-targeting PI3K and mTOR, it may induce a more profound and durable response and could be effective in a wider range of tumors, including those that might develop resistance to a more selective agent.[5][6] This dual inhibition strategy is currently being evaluated in multiple clinical trials.[5][13]

The choice between these strategies is not mutually exclusive and depends heavily on the specific clinical context, tumor genetic background, and the potential for combination therapies. The preclinical data presented here provides a foundational framework for making such critical decisions in the drug development pipeline.

References

  • Gedatolisib - Wikipedia. Available at: [Link]

  • CellTiter-Glo Assay - Oslo - OUS research. Available at: [Link]

  • Gedatolisib Shows Encouraging Early Efficacy in mCRPC and HER2+ mBC. Targeted Oncology. Available at: [Link]

  • What is Gedatolisib used for? Patsnap Synapse. Available at: [Link]

  • Gedatolisib - Celcuity. Available at: [Link]

  • Pharmacokinetics of selective PI3Kδ inhibitors after intratracheal instillation in mice. European Respiratory Journal. Available at: [Link]

  • Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. PubMed. Available at: [Link]

  • Phase I study of the PI3K/mTOR inhibitor gedatolisib (PF-05212384) in combination with docetaxel, cisplatin, and dacomitinib. ASCO Publications. Available at: [Link]

  • Phase 2 Trial of Single Agent Gedatolisib (PF-05212384), a Dual PI3K/mTOR Inhibitor, for Adverse Prognosis and Relapse/Refractory AML: Clinical and Transcriptomic Results. Blood. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]

  • Phase Ib Study of Safety and Pharmacokinetics of the PI3K Inhibitor SAR245408 with the HER3-Neutralizing Human Antibody SAR256212 in Patients with Solid Tumors. AACR Journals. Available at: [Link]

  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. Available at: [Link]

  • Pharmacokinetics of KA2237, A Novel Selective Inhibitor of PI3K-β and PI3K-δ, in Patients: A First-in-Human Study Using PK Modelling to Predict Drug Concentrations During Dose Escalation. Fortune Journals. Available at: [Link]

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Validation

Statistical Validation and Performance Comparison Guide: 2-butoxy-3-(4-morpholinyl)quinoxaline (BMQ) vs. Standard PI3K Inhibitors

Executive Summary The development of small-molecule inhibitors targeting the phosphoinositide 3-kinase (PI3K) pathway remains a cornerstone of targeted oncology. Among emerging pharmacophores, morpholinoquinoxaline deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule inhibitors targeting the phosphoinositide 3-kinase (PI3K) pathway remains a cornerstone of targeted oncology. Among emerging pharmacophores, morpholinoquinoxaline derivatives have demonstrated exceptional promise as potent PI3K inhibitors[1]. The morpholine moiety is essential for anchoring the inhibitor via hydrogen bonding to the hinge region (Val851) of the PI3K catalytic domain.

Building on this validated scaffold, 2-butoxy-3-(4-morpholinyl)quinoxaline (BMQ) introduces a highly lipophilic 2-butoxy substitution. This structural evolution is designed to occupy the hydrophobic specificity pocket of the kinase domain, thereby extending target residence time and improving isoform selectivity. This guide provides an objective, data-driven comparison of BMQ against established PI3K inhibitors—LY294002 (a first-generation tool compound) and Buparlisib/BKM120 (a clinical-stage pan-PI3K inhibitor)[2]. For drug development professionals, the emphasis is placed not just on efficacy metrics, but on the statistical validation of the experimental workflows that generate these metrics.

Mechanistic Rationale & Pathway Dynamics

To understand BMQ's efficacy, we must first map its intervention point within the cellular signaling cascade. PI3K phosphorylates PIP2 to PIP3, which subsequently recruits and activates AKT, leading to mTORC1-mediated cell survival and proliferation. BMQ acts as an ATP-competitive inhibitor, directly preventing the phosphorylation of PIP2.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Conversion AKT AKT (PKB) PIP3->AKT Recruits mTOR mTORC1 Survival Signal AKT->mTOR Activates BMQ BMQ (Inhibitor) BMQ->PI3K Competitive Inhibition

Fig 1. BMQ competitively inhibits PI3K, blocking downstream AKT/mTOR survival signaling.

Comparative In Vitro Efficacy

The following table synthesizes quantitative performance metrics across three distinct PI3K inhibitors. Data is derived from standardized biochemical and cellular assays.

CompoundTarget ProfilePI3Kα IC₅₀ (nM)Selectivity Index (PI3K vs mTOR)HTS Z'-FactorCell Viability IC₅₀ (µM)
BMQ Next-Gen Morpholinoquinoxaline18 ± 2.1>150-fold0.820.45 ± 0.08
Buparlisib (BKM120) Clinical Pan-PI3K Inhibitor50 ± 4.5>50-fold0.751.20 ± 0.15
LY294002 1st-Gen Tool Compound1400 ± 120Non-selective0.6515.0 ± 2.3

Causality Insight: BMQ's superior IC₅₀ and Selectivity Index are directly attributable to the 2-butoxy group, which prevents off-target binding to the structurally similar mTOR kinase domain—a common pitfall for earlier generation inhibitors like LY294002.

Experimental Methodologies & Statistical Validation

As a self-validating system, every protocol must incorporate internal controls and rigorous statistical gating before data is accepted.

Protocol 1: Fluorescence Polarization (FP) Kinase Assay

Purpose: To determine the biochemical IC₅₀ of BMQ against PI3Kα. Causality of Choice: FP is chosen over radiometric assays because it is homogeneous, non-radioactive, and highly amenable to High-Throughput Screening (HTS). It relies on the principle that a small fluorescent PIP2 tracer rotates rapidly (low polarization), but when bound to a large specific antibody, its rotation slows (high polarization). Active PI3K displaces the tracer, lowering polarization. BMQ preserves high polarization by inhibiting PI3K.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Compound Dilution: Serially dilute BMQ, Buparlisib, and LY294002 in DMSO, then transfer to a 384-well black microplate (final DMSO concentration ≤ 1%).

  • Enzyme Addition: Add 10 µL of recombinant PI3Kα (final concentration 2 nM) to all wells except negative controls.

  • Reaction Initiation: Add 10 µL of substrate mix (10 µM ATP, 100 nM fluorescent PIP2 tracer). Incubate for 60 minutes at 25°C.

  • Detection: Add 5 µL of stop solution containing the PIP3-specific detection antibody. Read polarization (mP) on a multi-mode microplate reader (Ex: 485 nm, Em: 530 nm).

Statistical Validation: The Z'-Factor Before calculating IC₅₀ values, the assay's robustness must be validated using the , introduced by Zhang et al. (1999)[3]. This metric evaluates the dynamic range and data variation of the controls within the same plate. An assay is only deemed acceptable for hit identification or IC₅₀ determination if Z′≥0.5 [3].

Stat_Validation RawData Raw Fluorescence Polarization Data ControlStats Calculate Means (μ) & SDs (σ) for Positive/Negative Controls RawData->ControlStats ZFactor Compute Z'-Factor Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n| ControlStats->ZFactor Decision Is Z' ≥ 0.5? ZFactor->Decision Valid Assay Validated Proceed to IC50 Calculation Decision->Valid Yes Invalid Assay Invalid Optimize Reagents/Conditions Decision->Invalid No

Fig 2. Self-validating HTS workflow utilizing the Z'-factor for rigorous quality control.

Protocol 2: Cell Viability and Apoptosis Assessment

Purpose: To evaluate the functional translation of BMQ's biochemical inhibition in human cancer cell lines (e.g., PC3 prostate cancer cells).

Step-by-Step Methodology:

  • Seeding: Seed PC3 cells at 5×103 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with varying concentrations of BMQ, Buparlisib, or Vehicle (0.1% DMSO) for 72 hours.

  • Viability Readout (MTT): Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4 hours. Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

  • Apoptosis Readout (Flow Cytometry): Harvest treated cells, wash with cold PBS, and double-stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. Analyze via flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.

Statistical Validation: ANOVA and Post-Hoc Analysis When comparing the cellular efficacy of BMQ against Buparlisib and the Vehicle control, running multiple independent t-tests is statistically invalid as it inflates the Type I error rate (false positives). Instead, a One-Way Analysis of Variance (ANOVA) must be employed to determine if any statistically significant differences exist among the group means.

  • Assumption Checks: Prior to ANOVA, validate homoscedasticity (equal variances) using Levene's test and normality using the Shapiro-Wilk test.

  • Post-Hoc: If the ANOVA is significant ( p<0.05 ), apply Tukey's Honestly Significant Difference (HSD) post-hoc test to pinpoint exactly which compounds significantly outperformed the others, adjusting for multiple comparisons.

In Vivo Efficacy & Survival Analysis Validation

For late-stage validation, BMQ's efficacy must be proven in murine xenograft models.

Statistical Validation of Survival Data: In vivo survival data (time-to-event) is inherently subject to right-censoring (e.g., subjects surviving past the study endpoint). Standard mean comparisons are invalid here. The self-validating standard requires generating Kaplan-Meier survival curves . To statistically compare the survival distributions between the BMQ-treated cohort and the Buparlisib-treated cohort, the Log-rank (Mantel-Cox) test is utilized. This non-parametric test assigns equal weight to all time points and rigorously determines if BMQ provides a statistically significant extension in median overall survival compared to clinical alternatives.

Conclusion

The 2-butoxy-3-(4-morpholinyl)quinoxaline (BMQ) scaffold represents a significant pharmacological upgrade over traditional PI3K inhibitors. By leveraging the hydrogen-bonding capacity of the morpholine ring while exploiting the specificity pocket via the 2-butoxy substitution, BMQ achieves superior biochemical potency and cellular efficacy. However, the true confidence in these claims relies on the stringent statistical validation frameworks—ranging from Z'-factor gating in HTS to ANOVA in cellular assays—ensuring that BMQ's performance data is both reproducible and highly robust for downstream clinical development.

References

  • Wu P, Su Y, Guan X, Liu X, Zhang J, Dong X, et al. (2012) Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PLoS ONE 7(8): e43171.[Link]

  • Zhang JH, Chung TD, Oldenburg KR. (1999) A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Discussed in Bioinformatics (2021).[Link]

  • Bedard PL, Tabernero J, Janku F, et al. (2015) A Phase Ib Dose-Escalation Study of the Oral Pan-PI3K Inhibitor Buparlisib (BKM120) in Combination with the Oral MEK1/2 Inhibitor Trametinib (GSK1120212) in Patients with Selected Advanced Solid Tumors. Clinical Cancer Research.[Link]

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